Technical Guide: Physicochemical Properties of 4,6-Difluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,6-Difluoro-3-methyl-1H-indazole. The information i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,6-Difluoro-3-methyl-1H-indazole. The information is compiled from peer-reviewed scientific literature, focusing on data relevant to research and development applications.
Core Physical Properties
Quantitative physical property data for 4,6-Difluoro-3-methyl-1H-indazole is not extensively reported in publicly available literature. However, based on its synthesis and characterization, the following information can be provided.[1]
The primary method for the synthesis of 4,6-Difluoro-3-methyl-1H-indazole is through the reaction of an appropriately fluorinated acetophenone with hydrazine.[1]
Experimental Protocol: Synthesis of 4,6-Difluoro-3-methyl-1H-indazole[1]
The synthesis of 4,6-Difluoro-3-methyl-1H-indazole is achieved through the cyclization of 2',4'-difluoroacetophenone with hydrazine.
Materials:
2',4'-Difluoroacetophenone
Hydrazine hydrate
Ethanol
Procedure:
A solution of 2',4'-difluoroacetophenone in ethanol is prepared.
Hydrazine hydrate is added to the solution.
The reaction mixture is heated under reflux.
The progress of the reaction is monitored, typically by thin-layer chromatography.
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
The resulting solid is purified to yield 4,6-Difluoro-3-methyl-1H-indazole.
This method has been reported to produce the target compound in a high yield of 98%.[1] The product is characterized using multinuclear NMR spectroscopy.[1]
Experimental Workflow
The following diagram illustrates the synthetic pathway for 4,6-Difluoro-3-methyl-1H-indazole.
Synthesis of 4,6-Difluoro-3-methyl-1H-indazole.
Spectroscopic Data
While not physical properties in the classical sense, spectroscopic data are crucial for the identification and characterization of the compound. 4,6-Difluoro-3-methyl-1H-indazole has been fully characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N, and ¹⁹F NMR).[1] For detailed chemical shifts and coupling constants, researchers should refer to the primary literature.[1]
Biological Activity
Currently, there is no specific information available in the cited literature regarding the signaling pathways directly modulated by 4,6-Difluoro-3-methyl-1H-indazole. However, fluorinated indazole derivatives are of significant interest in medicinal chemistry due to their potential as inhibitors of nitric oxide synthase (NOS) and other biological targets.[1] Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound.
4,6-Difluoro-3-methyl-1H-indazole: A Comprehensive Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The st...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth analysis of 4,6-difluoro-3-methyl-1H-indazole, a fluorinated indazole derivative with considerable therapeutic potential. While direct biological data for this specific molecule is limited, this document extrapolates its likely therapeutic targets and mechanisms of action based on extensive research into structurally similar fluorinated indazoles. This guide also includes detailed experimental protocols for the synthesis and biological evaluation of indazole derivatives, providing a valuable resource for researchers in the field.
Introduction
Indazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The benzene ring of the indazole core can be substituted at various positions, with fluorination being a particularly effective strategy for optimizing drug-like properties. The 4,6-difluoro substitution pattern, in conjunction with a 3-methyl group, presents a unique chemical entity with the potential for novel therapeutic applications. Although specific biological studies on 4,6-difluoro-3-methyl-1H-indazole are not extensively reported, the known synthesis of this compound and the well-documented activities of analogous molecules allow for the formulation of strong hypotheses regarding its potential therapeutic targets.[2]
Synthesis of 4,6-Difluoro-3-methyl-1H-indazole
The synthesis of 4,6-difluoro-3-methyl-1H-indazole has been reported and is a critical first step for any biological investigation.[2] The primary synthetic route involves the reaction of a fluorinated carbonyl precursor with hydrazine.
Experimental Protocol: Synthesis of 4,6-Difluoro-3-methyl-1H-indazole[2]
A classical method for the synthesis of this indazole derivative involves the reaction of an appropriately fluorinated acetophenone with hydrazine.[2]
Procedure: The reaction is typically carried out by heating the fluorinated acetophenone with hydrazine hydrate in a suitable solvent. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 4,6-difluoro-3-methyl-1H-indazole.
Yield: This method has been reported to produce the desired product in high yield (98%).[2]
Potential Therapeutic Targets and Mechanisms of Action
Based on the extensive literature on fluorinated indazole derivatives, 4,6-difluoro-3-methyl-1H-indazole is predicted to exhibit activity in two primary therapeutic areas: oncology and inflammation. The most probable mechanism of action is the inhibition of protein kinases.
Anticancer Activity: Kinase Inhibition
The indazole scaffold is a common feature in many kinase inhibitors.[3] Various fluorinated indazole derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer progression.
Inferred Potential Kinase Targets:
Fibroblast Growth Factor Receptors (FGFRs): Several novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been identified as potent FGFR1 inhibitors.[4]
Vascular Endothelial Growth Factor Receptors (VEGFRs): The indazole core is present in the approved VEGFR inhibitor, Axitinib.
Anaplastic Lymphoma Kinase (ALK): Entrectinib, another approved drug, is an ALK inhibitor with an indazole structure.[5]
Poly(ADP-ribose) Polymerase (PARP): The PARP1/PARP2 inhibitor Niraparib also features an indazole core.[5]
Potential Downstream Signaling Pathways:
Inhibition of these kinases would likely impact key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Indazole derivatives have also been investigated for their anti-inflammatory properties.[6] The mechanisms often involve the modulation of inflammatory pathways.
Inferred Potential Anti-inflammatory Targets:
Nitric Oxide Synthase (NOS): The initial rationale for the synthesis of 4,6-difluoro-3-methyl-1H-indazole was its potential as a NOS inhibitor, although no biological data is available.[2]
Cyclooxygenase (COX) Enzymes: Some indazole derivatives exhibit anti-inflammatory effects that may be mediated through the inhibition of COX enzymes.[6]
Quantitative Data from Structurally Similar Compounds
While specific data for 4,6-difluoro-3-methyl-1H-indazole is unavailable, the following tables summarize the activities of structurally related fluorinated indazole derivatives against various cancer cell lines and kinases. This data provides a strong rationale for investigating the subject compound in similar assays.
Table 1: Anticancer Activity of Representative Indazole Derivatives
Detailed Experimental Protocols for Biological Evaluation
The following are detailed protocols for key experiments that would be essential for characterizing the biological activity of 4,6-difluoro-3-methyl-1H-indazole, based on methodologies reported for analogous compounds.
MTT Assay for Cell Viability[7]
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Seed cells in 96-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Fig. 2: MTT Assay Experimental Workflow
Western Blot Analysis for Apoptosis Markers[5]
This technique is used to detect changes in the expression of proteins involved in apoptosis.
Cell Line: K562.
Procedure:
Treat cells with the test compound at various concentrations.
Lyse the cells to extract total protein.
Determine protein concentration using a BCA assay.
Separate proteins by size using SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) and a loading control (e.g., GAPDH).
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
While direct biological data for 4,6-difluoro-3-methyl-1H-indazole is currently lacking, the extensive body of research on structurally similar fluorinated indazoles strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The most probable mechanism of action is kinase inhibition, targeting key pathways involved in cell growth and survival. The synthetic route to this compound is established, and a clear path for its biological evaluation is outlined in this guide. Further investigation into the specific kinase inhibitory profile and in vivo efficacy of 4,6-difluoro-3-methyl-1H-indazole is highly warranted to unlock its full therapeutic potential. This document serves as a foundational resource for researchers embarking on the exploration of this promising molecule.
Spectroscopic and Synthetic Profile of 4,6-Difluoro-3-methyl-1H-indazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 4,6-Difluoro-3-methyl-1H-indazole, catering to researchers, scientists, and professionals in drug development. The document detail...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides a comprehensive overview of the spectroscopic properties of 4,6-Difluoro-3-methyl-1H-indazole, catering to researchers, scientists, and professionals in drug development. The document details available nuclear magnetic resonance (NMR) data and outlines the synthetic protocol for this compound. Furthermore, it includes generalized experimental procedures for key spectroscopic techniques to aid in the characterization of this and similar molecules.
Spectroscopic Data
The following tables summarize the reported NMR spectroscopic data for 4,6-Difluoro-3-methyl-1H-indazole in a solution of DMSO-d₆.[1]
Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
12.91
br s
-
NH
7.21
ddd
10.4, 2.2, 0.8
H5
6.90
td
9.2, 2.2
H7
2.44
s
-
CH₃
ddd: doublet of doublet of doublets, td: triplet of doublets, s: singlet, br s: broad singlet
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm
Coupling Constant (J) Hz
Assignment
160.0 (dd)
J(C,F) = 12.4, J(C,F) = 3.3
C6
156.4 (dd)
J(C,F) = 12.4, J(C,F) = 3.3
C4
141.6 (d)
J(C,F) = 2.0
C7a
139.7
-
C3
119.5 (dd)
J(C,F) = 12.4, J(C,F) = 2.0
C3a
108.9 (dd)
J(C,F) = 24.8, J(C,F) = 2.0
C5
95.1 (dd)
J(C,F) = 27.0, J(C,F) = 4.5
C7
9.4
-
CH₃
d: doublet, dd: doublet of doublets
Table 3: ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppm
-116.8
-119.5
Mass Spectrometry and Infrared Spectroscopy
As of the latest literature review, specific experimental mass spectrometry and infrared (IR) spectroscopy data for 4,6-Difluoro-3-methyl-1H-indazole have not been published. However, the theoretical molecular weight and expected IR absorptions can be predicted.
Table 4: Predicted Mass Spectrometry Data
Parameter
Value
Molecular Formula
C₈H₆F₂N₂
Molecular Weight
168.15 g/mol
Exact Mass
168.050 Da
Expected Infrared (IR) Absorptions: The IR spectrum of 4,6-Difluoro-3-methyl-1H-indazole is expected to show characteristic peaks corresponding to its functional groups. These would include N-H stretching vibrations (typically broad, around 3200-3500 cm⁻¹), C-H stretching from the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C aromatic ring stretching (around 1450-1600 cm⁻¹), and C-F stretching (typically in the 1000-1400 cm⁻¹ region).
Experimental Protocols
The following sections detail the synthetic procedure for 4,6-Difluoro-3-methyl-1H-indazole and provide generalized protocols for the spectroscopic techniques used in its characterization.
Synthesis of 4,6-Difluoro-3-methyl-1H-indazole
The synthesis of 4,6-difluoro-3-methyl-1H-indazole is achieved through the reaction of an appropriately fluorinated acetophenone with hydrazine.[1]
Starting Material: 2',4',6'-Trifluoroacetophenone
Procedure:
A mixture of 2',4',6'-trifluoroacetophenone and an excess of hydrazine hydrate is heated at 120°C for 24 hours.
Upon completion of the reaction, the mixture is cooled to room temperature.
The cooled reaction mixture is then treated with a 10% aqueous solution of sodium hydroxide.
The resulting precipitate is collected by filtration, washed with water, and then dried.
This procedure yields 4,6-difluoro-3-methyl-1H-indazole.[1]
General Protocol for NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.
Data Acquisition:
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
¹⁹F NMR: A specific probe tuned to the fluorine frequency is used. The acquisition parameters are adjusted for the expected chemical shift range of organofluorine compounds.
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. This is followed by phase correction and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.
General Protocol for Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is often further diluted to the low µg/mL or ng/mL range.
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.
Data Acquisition: The sample solution is introduced into the ion source.
ESI: The solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a soft ionization technique suitable for polar molecules.
EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique is often used for less polar, volatile compounds and provides structural information through fragmentation patterns.
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.
General Protocol for Infrared (IR) Spectroscopy
Sample Preparation:
Solid Samples (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, and a Fourier transform is used to convert this into an absorbance or transmittance spectrum.
Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 4,6-Difluoro-3-methyl-1H-indazole.
Caption: Synthesis and Spectroscopic Analysis Workflow.
An In-depth Technical Guide on the Physicochemical and Biological Profile of 4,6-Difluoro-3-methyl-1H-indazole
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of the available information on 4,6-difluoro-3-methyl-1H-indazole, a fluorinate...
Author: BenchChem Technical Support Team. Date: November 2025
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the available information on 4,6-difluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a robust, generalized experimental protocol for solubility determination. Furthermore, it explores the potential biological relevance of this compound by examining the signaling pathways commonly associated with substituted indazole derivatives, namely the PI3K/AKT/mTOR and BRD4 pathways. This guide aims to be a valuable resource for researchers investigating the properties and potential applications of 4,6-difluoro-3-methyl-1H-indazole and related compounds.
Introduction to 4,6-Difluoro-3-methyl-1H-indazole
Solubility Profile
A thorough search of scientific databases and chemical literature did not yield any quantitative solubility data for 4,6-Difluoro-3-methyl-1H-indazole. Consequently, a data table summarizing its solubility in various solvents cannot be provided at this time.
The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. For researchers working with 4,6-Difluoro-3-methyl-1H-indazole or similar novel compounds, the experimental determination of solubility is a crucial first step. The following section provides a detailed, generalized protocol for this purpose.
Experimental Protocol for Solubility Determination
The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic (equilibrium) solubility of a compound. This method is considered the gold standard for its accuracy and reliability.
3.1. Principle
An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove the excess solid, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
3.2. Materials and Equipment
4,6-Difluoro-3-methyl-1H-indazole (or test compound)
Orbital shaker or incubator shaker with temperature control
Syringe filters (e.g., 0.22 µm pore size)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Analytical balance
Volumetric flasks and pipettes
3.3. Procedure
Preparation of Standard Solutions: Prepare a series of standard solutions of the test compound in the chosen analytical solvent (e.g., acetonitrile or methanol) at known concentrations to generate a calibration curve.
Sample Preparation: Add an excess amount of the solid test compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
Solvent Addition: Add a precise volume of the desired solvent to the vial.
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
Phase Separation: After the incubation period, visually inspect the vials to confirm the presence of undissolved solid. Allow the vials to stand undisturbed to let the solid settle.
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
Sample Dilution: Dilute the filtered, saturated solution with the analytical solvent to a concentration that falls within the range of the calibration curve.
Quantification: Analyze the diluted sample and the standard solutions by HPLC.
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the solubility of the compound in the original solvent by taking the dilution factor into account.
Potential Biological Signaling Pathways
While the specific biological targets of 4,6-Difluoro-3-methyl-1H-indazole are not yet elucidated, the broader class of substituted indazoles has been shown to interact with key signaling pathways implicated in cancer and other diseases. Below are visualizations of two such pathways that may be relevant for this compound class.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Indazole Derivatives.
Caption: BRD4-Mediated Gene Expression and its Inhibition by Indazoles.
Conclusion
4,6-Difluoro-3-methyl-1H-indazole represents a molecule with potential for further investigation in the field of drug discovery, largely due to its structural similarities to other biologically active indazole derivatives. This technical guide has addressed the current lack of quantitative solubility data by providing a comprehensive, generalized experimental protocol for its determination. Furthermore, by visualizing the potential interactions of this class of compounds with the PI3K/AKT/mTOR and BRD4 signaling pathways, this document provides a foundation for future biological and pharmacological studies. It is recommended that researchers interested in this compound undertake experimental solubility and permeability studies to build a more complete ADME profile, which will be essential for its progression as a potential therapeutic agent.
Foundational
The Strategic Role of Fluorine in Indazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active molecules, including s...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active molecules, including several approved drugs. In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted role of fluorine substituents in indazole derivatives, offering insights into their impact on physicochemical properties, biological activity, and overall drug-like characteristics. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and optimization of indazole-based therapeutics.
The Impact of Fluorine Substitution on Physicochemical Properties
The introduction of fluorine into an indazole scaffold can profoundly alter its fundamental physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic behavior. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond are key contributors to these effects.
Modulation of Acidity and Basicity (pKa)
Fluorine's strong electron-withdrawing nature can significantly impact the pKa of nearby ionizable groups. For instance, fluorination of the indazole ring or adjacent substituents can decrease the basicity of nitrogen atoms, which can have significant consequences for a compound's solubility, cell permeability, and off-target activity. Typically, fluorine substitution lowers the pKa of nearby basic groups, making them less protonated at physiological pH.[1]
Table 1: Illustrative Impact of Fluorination on the pKa of Nitrogen Heterocycles
The effect of fluorine on lipophilicity is context-dependent. While the substitution of a hydrogen atom with fluorine on an aromatic ring generally increases the LogP, monofluorination or trifluorination of alkyl groups often decreases lipophilicity.[1] This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[3]
Table 2: Illustrative Impact of Fluorination on the LogP of N-Heterocyclic Scaffolds
Note: Data for phenylpiperidine is presented to exemplify the influence of aromatic fluorination on lipophilicity in a relevant heterocyclic system.
Enhancement of Metabolic Stability
One of the most significant advantages of fluorination is the ability to block metabolically labile sites. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. By replacing a hydrogen atom at a site prone to oxidative metabolism with a fluorine atom, the metabolic stability and, consequently, the half-life of a drug can be substantially increased.[5]
Table 3: Impact of Fluorination on Metabolic Stability in Human Liver Microsomes (HLM)
Note: This data on triazine derivatives illustrates the significant improvement in metabolic stability that can be achieved through fluorination.
Influence of Fluorine on Biological Activity and Structure-Activity Relationships (SAR)
The strategic placement of fluorine atoms on the indazole core or its substituents can dramatically influence the biological activity of the resulting derivatives. These effects can be attributed to altered binding interactions with the target protein, conformational changes, and modified physicochemical properties.
Case Study 1: Fluorinated Indazoles as Kinase Inhibitors
Indazole derivatives are prominent scaffolds for the development of kinase inhibitors. Fluorine substitution has been instrumental in optimizing the potency and selectivity of these compounds.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: In a series of 1H-indazol-3-amine derivatives targeting FGFR1 and FGFR2, the introduction of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic and cellular potency.[7]
Rho Kinase (ROCK) Inhibitors: The position of fluorine on the indazole ring has been shown to be critical for ROCK1 inhibitory activity. A 6-fluoroindazole derivative exhibited significantly enhanced potency (IC50 = 14 nM) and a dramatic increase in oral bioavailability (61%) compared to its 4-fluoro counterpart (IC50 = 2500 nM).[8]
Table 4: Biological Activity of Fluorinated Indazole Kinase Inhibitors
Case Study 2: Fluorinated Indazoles as Antiviral Agents
Fluorinated indazole derivatives have also shown promise as antiviral agents. For instance, two 5-fluoroindazole derivatives demonstrated potent anti-HIV activity. The presence of the fluorine atom at the 5-position significantly improved their potency against the wild-type reverse transcriptase enzyme compared to the non-fluorinated analog.[8]
Table 5: Anti-HIV Activity of a 5-Fluoroindazole Derivative and its Non-Fluorinated Analog
This section provides detailed methodologies for key experiments frequently employed in the evaluation of fluorinated indazole derivatives.
Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay (for FGFR)
This luminescent ADP detection assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
ADP-Glo™ Kinase Assay Kit (Promega)
FGFR enzyme (recombinant)
Kinase substrate (e.g., Poly(E,Y)4:1)
ATP
Test compounds (fluorinated indazole derivatives)
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
384-well white opaque plates
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
Add 2 µL of a solution containing the FGFR enzyme in kinase buffer.
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.
Incubate the reaction mixture at room temperature for 60 minutes.
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30-60 minutes.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.[1][3][9][10]
2. LanthaScreen® Eu Kinase Binding Assay (for p38)
This TR-FRET-based assay measures the binding of a fluorescently labeled tracer to the kinase, which can be displaced by a competing inhibitor.
Materials:
LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
p38 kinase (recombinant)
Europium-labeled anti-tag antibody
Alexa Fluor® 647-labeled kinase tracer
Test compounds
Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
384-well low-volume black plates
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
Prepare a 3X kinase/antibody solution by mixing the p38 kinase and the Eu-labeled antibody in Kinase Buffer A.
Prepare a 3X tracer solution by diluting the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.
In a 384-well plate, add 5 µL of the test compound or DMSO.
Add 5 µL of the 3X kinase/antibody solution to each well.
Add 5 µL of the 3X tracer solution to each well.
Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) following excitation at 340 nm.
Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values for the test compounds.[11]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
Cancer cell line of interest (e.g., HT-29)
Cell culture medium and supplements
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Procedure:
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Treat the cells with various concentrations of the fluorinated indazole derivatives for the desired exposure time (e.g., 48 or 72 hours).
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a fluorinated indazole derivative in rats following oral administration.
Animals:
Male Sprague-Dawley or Wistar rats (typically 8-10 weeks old).
Procedure:
Fast the rats overnight before dosing.
Administer the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage. The compound is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.
Centrifuge the blood samples to separate the plasma.
Store the plasma samples at -80°C until analysis.
Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%) if intravenous data is also available.
Signaling Pathways and Visualizations
Fluorinated indazole derivatives often exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to their FGF ligands, dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways regulate cell proliferation, survival, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers.
Caption: FGFR Signaling Pathway and Inhibition by Fluorinated Indazoles.
ROCK1 Signaling Pathway
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and proliferation. Dysregulation of the ROCK1 signaling pathway is associated with cancer invasion and metastasis.
Caption: ROCK1 Signaling Pathway and Inhibition by Fluorinated Indazoles.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that is activated by cellular stress and inflammatory cytokines. It plays a central role in regulating inflammation, apoptosis, and cell differentiation.
Caption: p38 MAPK Signaling Pathway and Inhibition by Fluorinated Indazoles.
Conclusion
The incorporation of fluorine into indazole derivatives is a powerful and versatile strategy in modern drug discovery. As demonstrated in this technical guide, fluorine substituents can profoundly influence the physicochemical properties of these molecules, leading to enhanced metabolic stability, modulated lipophilicity, and altered basicity. These modifications, in turn, can translate into improved biological activity, selectivity, and pharmacokinetic profiles. The case studies presented herein highlight the successful application of fluorination in the development of potent and drug-like indazole-based kinase inhibitors and antiviral agents. A thorough understanding of the principles of fluorine chemistry, coupled with the application of the detailed experimental protocols and pathway analyses provided, will empower researchers to rationally design and optimize the next generation of innovative indazole-based therapeutics.
4,6-Difluoro-3-methyl-1H-indazole molecular weight and formula
This guide provides a detailed summary of the key molecular properties of 4,6-Difluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of interest to researchers and professionals in the field of drug discovery...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a detailed summary of the key molecular properties of 4,6-Difluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of interest to researchers and professionals in the field of drug discovery and development.
Molecular Profile
The fundamental molecular characteristics of 4,6-Difluoro-3-methyl-1H-indazole are presented below. These data are crucial for a range of applications, from analytical characterization to computational modeling.
Parameter
Value
Molecular Formula
C₈H₆F₂N₂
Molecular Weight
168.15 g/mol
Synthesis and Characterization
The synthesis of 4,6-Difluoro-3-methyl-1H-indazole has been reported in scientific literature.[1] One common method for the synthesis of indazole derivatives involves the reaction of a hydrazine with an ortho-fluoro carbonyl compound.[1] The structural confirmation and purity of the resulting compound are typically ascertained using techniques such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Logical Workflow for Compound Analysis
The following diagram illustrates a conceptual workflow for the analysis and characterization of 4,6-Difluoro-3-methyl-1H-indazole, from synthesis to spectroscopic confirmation.
Caption: A diagram illustrating the synthesis and analysis workflow.
Potential as a Nitric Oxide Synthase (NOS) Inhibitor: A Technical Guide
Introduction Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The synthesis of...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The synthesis of this gaseous messenger is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). In mammals, three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[1][3][4]
The constitutive isoforms, nNOS and eNOS, are calcium-dependent and typically produce low levels of NO for signaling purposes.[1][3] nNOS is primarily found in nervous tissue and plays a role in synaptic plasticity and central regulation of blood pressure.[2][5] eNOS, located in endothelial cells, is fundamental for maintaining vascular tone.[6][7] In contrast, iNOS is calcium-independent and is expressed in response to inflammatory stimuli like cytokines and bacterial endotoxins.[1][8][9] Once expressed, iNOS generates large, sustained amounts of NO that can be cytotoxic and contribute to the pathophysiology of inflammatory and neurodegenerative diseases.[8][10]
Given the diverse roles of the NOS isoforms, the selective inhibition of a specific isoform, particularly iNOS, has emerged as a significant therapeutic strategy for a range of disorders, including inflammatory diseases, neurodegeneration, and septic shock.[8][10] This guide provides a comprehensive overview of NOS signaling pathways, mechanisms of inhibition, quantitative data on various inhibitors, and detailed experimental protocols for their evaluation.
I. Nitric Oxide Synthase Signaling Pathways
The signaling cascades initiated by each NOS isoform are distinct, reflecting their unique physiological contexts.
1. Neuronal NOS (nNOS) Signaling Pathway
In the nervous system, nNOS is often physically linked to the NMDA receptor via the postsynaptic density protein PSD95.[5] Activation of the NMDA receptor by glutamate leads to an influx of Ca²⁺, which then binds to calmodulin (CaM). The Ca²⁺/CaM complex activates nNOS, initiating the synthesis of NO from L-arginine.[5][11] The NO produced can then diffuse to act on presynaptic or postsynaptic targets, often by activating soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[1][11] This pathway is critical for processes like long-term potentiation, a cellular basis for learning and memory.[5]
Caption: nNOS signaling cascade initiated by glutamate binding to NMDA receptors.
2. Endothelial NOS (eNOS) Signaling Pathway
eNOS activity is stimulated by various factors, including shear stress from blood flow and agonists like vascular endothelial growth factor (VEGF) and acetylcholine.[6][7] These stimuli increase intracellular Ca²⁺ levels, leading to the formation of the Ca²⁺/CaM complex that activates eNOS.[6] Additionally, eNOS activity is regulated by phosphorylation, notably through the PI3K/Akt pathway, which can be activated by insulin or shear stress.[7][12] The NO produced diffuses to adjacent vascular smooth muscle cells, where it activates sGC, increases cGMP, and ultimately causes vasodilation by reducing intracellular Ca²⁺ in the muscle cells.[13]
Caption: eNOS signaling pathway leading to vasodilation.
3. Inducible NOS (iNOS) Signaling Pathway
Unlike its constitutive counterparts, iNOS expression is transcriptionally regulated and induced by proinflammatory cytokines (e.g., TNF-α, IFN-γ) and bacterial components like lipopolysaccharide (LPS).[9][14] LPS binding to Toll-like receptor 4 (TLR4) activates signaling cascades involving NF-κB and MAP kinases, which in turn drive the transcription of the iNOS gene.[9][14] Once synthesized, iNOS is constitutively active and produces high, sustained levels of NO. This large output of NO is part of the innate immune response against pathogens but can also lead to tissue damage and inflammation when overproduced.[8][9]
Caption: iNOS induction pathway via inflammatory stimuli.
II. Mechanism of NOS Inhibition
NOS enzymes catalyze a five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline.[2] This reaction requires molecular oxygen and NADPH as co-substrates.[2][10] The majority of NOS inhibitors are L-arginine analogs that act as competitive inhibitors, binding to the active site and preventing the substrate from accessing it.[15][16]
A classic example is N(G)-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor.[17][18] L-NAME competes with L-arginine for binding to the heme-containing active site of the enzyme, thereby blocking the synthesis of NO.[19][20] The development of inhibitors with selectivity for one isoform over the others is a major goal in medicinal chemistry to minimize off-target effects.[8][10]
Caption: Mechanism of competitive inhibition of NOS by an L-arginine analog.
III. Quantitative Data on NOS Inhibitors
The potency and selectivity of NOS inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ). A lower value indicates a more potent inhibitor. The following table summarizes data for several common and notable NOS inhibitors.
Note: The IC₅₀ value for 1400W for iNOS is often cited in the nanomolar range. The search result[21] refers to it as a highly selective inhibitor without providing a specific value, but other literature confirms its high potency.
IV. Experimental Protocols for Assessing NOS Inhibition
Evaluating the potential of a compound as a NOS inhibitor requires robust and reliable assays. The two most common methods are the Griess assay, which measures an end-product of NO metabolism, and the arginine-to-citrulline conversion assay, which directly measures enzyme activity.
Experimental Workflow for Screening NOS Inhibitors
A typical workflow for identifying and characterizing NOS inhibitors involves a primary screen to identify active compounds, followed by secondary assays to determine potency (IC₅₀) and isoform selectivity.
Caption: General workflow for screening and characterizing NOS inhibitors.
Protocol 1: Griess Assay for Nitrite Determination
This assay quantifies nitrite (NO₂⁻), a stable and oxidized product of NO. It is an indirect measure of NO production and is commonly used for cell-based assays, particularly with macrophages stimulated to express iNOS.[24]
Principle: The Griess reagent is a two-part solution that reacts with nitrite in a diazotization reaction to form a colored azo-dye product. The intensity of the color, measured spectrophotometrically at ~540 nm, is proportional to the nitrite concentration.[24][25]
Materials:
Griess Reagent:
Part A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
Part B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water.
Note: Store both solutions protected from light. Mix equal volumes of Part A and Part B immediately before use.[24][25]
Sodium Nitrite (NaNO₂) standard solution (e.g., 100 µM).
Cell culture medium (phenol red-free is recommended to avoid interference).
96-well microplate.
Microplate reader.
Procedure:
Cell Seeding and Treatment:
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density (e.g., 1.5 x 10⁵ cells/mL).[24]
Allow cells to adhere overnight.
Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.
Stimulate the cells with an iNOS inducer (e.g., 1 µg/mL LPS) to induce NO production. Include unstimulated controls and positive controls (LPS alone).
Incubate for a defined period (e.g., 24 hours).[24]
Standard Curve Preparation:
Prepare a serial dilution of the NaNO₂ standard solution in cell culture medium to create a standard curve (e.g., from 100 µM down to 1.56 µM).[26]
Assay:
After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[24][26]
Add an equal volume (50-100 µL) of freshly mixed Griess reagent to each well containing supernatant or standard.[24][26]
Incubate the plate at room temperature for 10-15 minutes, protected from light.[24][26]
Measurement:
Measure the absorbance at 540 nm using a microplate reader.[24][26]
Data Analysis:
Subtract the absorbance of the blank (medium only) from all readings.
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
Calculate the percentage of NO production inhibition for each inhibitor concentration relative to the stimulated control.
Protocol 2: L-Arginine to L-Citrulline Conversion Assay
This is a direct and highly sensitive method for measuring NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[27]
Principle: NOS enzymes produce NO and L-citrulline in equimolar amounts from L-arginine.[28][29] By using [³H]- or [¹⁴C]-L-arginine as a substrate, the enzymatic activity can be determined by measuring the amount of radiolabeled L-citrulline produced. The positively charged L-arginine is separated from the neutral L-citrulline using a cation-exchange resin (e.g., Dowex 50W).[27]
Materials:
Purified NOS enzyme (nNOS, eNOS, or iNOS) or cell/tissue homogenate.
Radiolabeled L-arginine (e.g., L-[³H]arginine).
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, and cofactors.
Stop Solution: e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA.
Cation-exchange resin: Dowex AG 50W-X8 (Na⁺ form), prepared as a 1:1 aqueous slurry.
Scintillation vials and scintillation fluid.
Liquid scintillation counter.
Procedure:
Reaction Mixture Preparation:
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors, and the desired concentration of the test inhibitor or vehicle control.
The final volume is typically 50-100 µL.
Enzyme Reaction:
Initiate the reaction by adding the NOS enzyme preparation and radiolabeled L-arginine to the mixture.
Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
Reaction Termination and Separation:
Stop the reaction by adding an excess of Stop Solution.
Prepare spin columns or small chromatography columns with the Dowex resin slurry.
Apply the entire reaction mixture to the top of the resin bed.
The positively charged, unreacted L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.
Wash the column with water or buffer and collect the eluate.
Quantification:
Transfer the collected eluate into a scintillation vial.
Add scintillation fluid and mix well.
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
The measured CPM is directly proportional to the amount of L-[³H]citrulline produced and thus to the NOS activity.
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
V. Conclusion
The intricate roles of NOS isoforms in health and disease present a compelling case for the development of isoform-selective inhibitors. Overproduction of NO by iNOS is a key factor in the pathology of numerous inflammatory and autoimmune disorders, making it a prime therapeutic target.[8] Conversely, non-selective inhibition that affects eNOS or nNOS could lead to undesirable side effects, such as hypertension or neurological disturbances.[10] A thorough understanding of the distinct signaling pathways, coupled with robust quantitative and functional assays, is essential for the rational design and evaluation of novel NOS inhibitors. The protocols and data presented in this guide offer a framework for researchers in drug discovery to identify and characterize potent and selective compounds with significant therapeutic potential.
Application Notes and Protocols: Reaction of Hydrazine with Ortho-Fluoro Carbonyl Compounds for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the synthesis of quinazolines and related heterocyclic compounds through the reaction of hydrazine an...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of quinazolines and related heterocyclic compounds through the reaction of hydrazine and its derivatives with ortho-fluoro carbonyl compounds. This synthetic strategy is of significant interest in medicinal chemistry due to the diverse pharmacological activities of the resulting quinazoline scaffold.
Introduction
The reaction between hydrazine and carbonyl compounds is a fundamental transformation in organic chemistry, leading to the formation of hydrazones. However, when the carbonyl compound bears a strategically positioned leaving group, such as a fluorine atom at the ortho position of an aromatic ring, a subsequent intramolecular nucleophilic aromatic substitution (SNAr) can occur. This tandem reaction provides an efficient route to synthesize fused heterocyclic systems like quinazolines and quinazolinones, which are privileged scaffolds in drug discovery. These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The fluorine atom's high electronegativity activates the aryl ring towards nucleophilic attack, making it an excellent leaving group in the presence of a suitable nucleophile, such as the distal nitrogen of the initially formed hydrazone.
Key Applications in Drug Development
Quinazoline and quinazolinone derivatives are integral components of numerous approved drugs and clinical candidates. Their ability to act as "hinge-binding" motifs for various protein kinases makes them particularly valuable in oncology.
Oncology: Many quinazoline-based molecules are potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of EGFR, these compounds inhibit downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis. Fluorine substitution on the quinazoline core can enhance binding affinity and improve pharmacokinetic properties.
Inflammation: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Certain quinazoline derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit. This mechanism of action makes them promising candidates for the development of novel anti-inflammatory drugs.[1]
Reaction Mechanisms
The formation of quinazolines from ortho-fluoro carbonyl compounds and hydrazine derivatives generally proceeds through a two-step sequence:
Hydrazone Formation: The initial step involves the classical condensation reaction between the carbonyl group of the ortho-fluoroaryl compound and hydrazine (or a substituted hydrazine) to form the corresponding hydrazone. This reaction is typically catalyzed by acid.
Intramolecular Cyclization (SNAr): The hydrazone intermediate then undergoes an intramolecular nucleophilic aromatic substitution. The lone pair of electrons on the terminal nitrogen of the hydrazone attacks the carbon atom bearing the fluorine, displacing the fluoride ion and leading to the formation of the fused heterocyclic ring system. This step is often promoted by a base.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolines from Ortho-Fluorobenzaldehydes
This protocol describes the synthesis of 2-substituted quinazolines from ortho-fluorobenzaldehydes and various amidines (as a source of the N1-C2 fragment and the 2-substituent).
To a solution of the ortho-fluorobenzaldehyde derivative (1.0 mmol) in DMF (5 mL), add the amidine hydrochloride derivative (1.2 mmol) and potassium carbonate (2.5 mmol).
Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous Na2SO4.
Concentrate the organic phase under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford the desired 2-substituted quinazoline.
Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Ortho-Fluorobenzamides
This protocol outlines the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from ortho-fluorobenzamides and primary amides.[2][3]
Materials:
Ortho-fluorobenzamide derivative
Primary amide derivative
Cesium carbonate (Cs2CO3)
Dimethyl sulfoxide (DMSO)
Ethyl acetate (EtOAc)
Water
Brine
Anhydrous magnesium sulfate (MgSO4)
Procedure:
In a sealed tube, combine the ortho-fluorobenzamide derivative (1.0 mmol), the primary amide derivative (2.5 mmol), and cesium carbonate (4.0 mmol) in DMSO (2 mL).[3]
Application Notes and Protocols for the Nitration of 3-(Difluoromethyl)-1H-indazoles
For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols and application notes for the nitration of 3-(difluoromethyl)-1H-indazoles. The synthesis of nitro-substituted ind...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the nitration of 3-(difluoromethyl)-1H-indazoles. The synthesis of nitro-substituted indazoles is a critical step in the development of various therapeutic agents, leveraging the unique electronic properties of the nitro group to modulate biological activity. These protocols are based on established methodologies for the nitration of substituted indazoles and provide a foundation for further optimization.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a difluoromethyl group at the C3 position and subsequent nitration of the indazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The regioselective introduction of a nitro group is a key chemical transformation that can be challenging but offers access to a diverse range of functionalized building blocks for drug discovery.
The protocols outlined below are based on the nitration of analogous fluorinated methyl-indazoles, providing a strong starting point for the nitration of 3-(difluoromethyl)-1H-indazoles.[1] Researchers should consider these as foundational methods that may require optimization depending on the specific substrate and desired outcome.
Experimental Protocols
Protocol 1: Electrophilic Nitration using a Strong Acid Mixture
This protocol is adapted from the nitration of related fluorinated 3-methyl-1H-indazoles and is suitable for the introduction of a nitro group onto the benzene ring of the indazole core.[1] The primary expected product is the 5-nitro derivative due to the directing effects of the pyrazole ring.
Materials:
3-(Difluoromethyl)-1H-indazole
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Fuming Nitric Acid (HNO₃, >90%)
Ice
Water (deionized)
Sodium Bicarbonate (NaHCO₃), saturated solution
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(difluoromethyl)-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath). Stir until complete dissolution.
Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Quenching: Carefully pour the reaction mixture over a mixture of ice and water.
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired nitro-3-(difluoromethyl)-1H-indazole.
Protocol 2: Regioselective C3-Nitration via a Radical Pathway
This protocol provides an alternative strategy for the direct nitration at the C3 position of the indazole ring, should functionalization at this position be desired and the starting material be a 2H-indazole derivative. This method utilizes iron(III) nitrate and a radical initiator.[2][3][4][5]
Materials:
2-Substituted-3-(difluoromethyl)-2H-indazole
Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)
(2,2,6,6-Tetramethylpiperidin-1-yl)oxy (TEMPO)
Dichloromethane (DCM)
Water (deionized)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Procedure:
Reaction Setup: To a solution of the 2-substituted-3-(difluoromethyl)-2H-indazole (1.0 eq) in dichloromethane, add iron(III) nitrate nonahydrate (2.0 eq) and TEMPO (0.2 eq).
Reaction Conditions: Stir the reaction mixture at room temperature under an oxygen atmosphere (balloon).
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane.
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography to yield the 3-nitro-2-substituted-indazole.
Data Presentation
The following table summarizes expected outcomes based on the nitration of analogous indazole derivatives. Actual yields and regioselectivity for 3-(difluoromethyl)-1H-indazoles should be determined experimentally.
Application Notes and Protocols for 4,6-Difluoro-3-methyl-1H-indazole in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential use of 4,6-difluoro-3-methyl-1H-indazole as a scaffold in the design of novel kina...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4,6-difluoro-3-methyl-1H-indazole as a scaffold in the design of novel kinase inhibitors. The information is curated for researchers in medicinal chemistry and drug discovery, offering insights into its synthesis, potential biological targets, and methodologies for evaluation.
Introduction to 4,6-Difluoro-3-methyl-1H-indazole
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors. The strategic placement of fluorine atoms on the benzene ring can significantly enhance metabolic stability, binding affinity, and cell permeability. The 4,6-difluoro substitution pattern, in particular, is of growing interest for its potential to modulate the electronic properties of the indazole ring system, thereby influencing interactions with the target kinase. The additional methyl group at the 3-position can provide a crucial vector for further chemical modification and exploration of the ATP-binding pocket.
Synthesis of 4,6-Difluoro-3-methyl-1H-indazole
The synthesis of 4,6-difluoro-3-methyl-1H-indazole can be achieved through the cyclization of a corresponding fluorinated acetophenone derivative. A common synthetic route involves the reaction of 1-(2,4-difluorophenyl)ethan-1-one with hydrazine, a classical method for indazole formation.
Protocol: Synthesis of 4,6-Difluoro-3-methyl-1H-indazole
Materials:
1-(2,4-difluorophenyl)ethan-1-one
Hydrazine hydrate
Ethanol
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO₃)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of 1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The residue is dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of NaHCO₃ and brine.
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
The crude product is purified by silica gel column chromatography to afford 4,6-difluoro-3-methyl-1H-indazole.
Kinase Inhibitor Design Strategy
The 4,6-difluoro-3-methyl-1H-indazole scaffold can be utilized as a "hinge-binding" motif, a common strategy in kinase inhibitor design. The N1 and N2 atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 3-methyl group can be further functionalized to extend into the hydrophobic pocket of the ATP-binding site, while modifications at the 1-position can be used to modulate solubility and pharmacokinetic properties.
Based on the known activities of other fluoro-substituted indazole derivatives, kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) are promising hypothetical targets for inhibitors derived from this scaffold. Fluorine substitutions at the 6-position of the indazole ring have been shown to improve the enzymatic activity and cellular potency of FGFR inhibitors.
Hypothetical Kinase Inhibitor Profile
For the purpose of these application notes, we will consider a hypothetical inhibitor, "DFMI-01," derived from 4,6-difluoro-3-methyl-1H-indazole, targeting FGFR1.
Table 1: In Vitro Kinase Inhibitory Activity of DFMI-01
Kinase Target
IC₅₀ (nM)
FGFR1
15
FGFR2
45
FGFR3
60
VEGFR2
150
PDGFRβ
300
SRC
>1000
Table 2: Cellular Activity of DFMI-01
Cell Line
Target Pathway
IC₅₀ (nM)
NCI-H1581
FGFR amplified
50
KG-1
FGFR mutated
80
HUVEC
VEGFR signaling
250
A549
Control
>5000
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general method to determine the IC₅₀ value of a test compound against a specific kinase.[1]
Application Notes and Protocols: 4,6-Difluoro-3-methyl-1H-indazole as a Fragment for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, partic...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its ability to form key hydrogen bond interactions with the hinge region of kinases has made it a popular starting point for the development of kinase inhibitors. This document provides detailed application notes and protocols for the use of 4,6-difluoro-3-methyl-1H-indazole , a fluorinated indazole fragment, in fragment-based drug discovery (FBDD) campaigns. Fluorine substitution can enhance binding affinity, metabolic stability, and pharmacokinetic properties, making this fragment an attractive starting point for developing novel therapeutics. These notes are intended to guide researchers through the synthesis, screening, and validation of this fragment against protein targets, primarily focusing on kinases.
Introduction to 4,6-Difluoro-3-methyl-1H-indazole in FBDD
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds. FBDD involves screening libraries of low molecular weight compounds ("fragments") to identify weak but efficient binders to a biological target. These initial hits are then optimized into more potent leads.
4,6-Difluoro-3-methyl-1H-indazole is an ideal candidate for an FBDD library due to its:
Low Molecular Weight: Conforms to the "Rule of Three" for fragments.
Privileged Scaffold: The indazole core is known to interact with the ATP-binding site of many kinases.
Strategic Fluorination: The fluorine atoms at the 4 and 6 positions can modulate the electronics of the ring system and potentially form favorable interactions with the protein target, leading to improved binding affinity and selectivity.
Synthetic Tractability: The presence of a methyl group provides a vector for synthetic elaboration during the fragment-to-lead optimization process.
While specific quantitative binding data for 4,6-difluoro-3-methyl-1H-indazole against a wide range of targets is not extensively published, the indazole class has shown significant promise. For instance, an indazole fragment was identified as a hit in a high-concentration biochemical screen against AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance[1]. Subsequent optimization of this fragment led to the development of potent inhibitors[1]. Similarly, indazole derivatives have been successfully developed as inhibitors for Aurora kinases and PDK1[2][3][4].
Potential Kinase Targets and Signaling Pathways
Indazole fragments are particularly effective as inhibitors of protein kinases. Below are examples of relevant kinase signaling pathways that could be targeted.
AXL Kinase Signaling Pathway
AXL is a receptor tyrosine kinase that, upon binding its ligand Gas6, activates downstream signaling pathways such as PI3K-AKT and MAPK, promoting cell survival, proliferation, and migration.[5][6] Overexpression of AXL is associated with poor prognosis and drug resistance in various cancers.
AXL Kinase Signaling Pathway Inhibition.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for regulating mitosis.[7][8] Their dysregulation can lead to chromosomal instability and tumorigenesis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex.
Aurora Kinase Signaling Pathway Inhibition.
Quantitative Data Presentation (Illustrative)
As of this writing, specific binding data for 4,6-difluoro-3-methyl-1H-indazole is not publicly available. The following table illustrates how quantitative data for this fragment and its analogs could be presented upon discovery. The data shown is hypothetical but representative of typical values obtained for initial fragment hits against a kinase target.
Compound ID
Structure
Target Kinase
IC50 (µM)
Kd (µM)
Ligand Efficiency (LE)
F1
4,6-Difluoro-3-methyl-1H-indazole
Kinase X
350
480
0.35
F2
4-Fluoro-3-methyl-1H-indazole
Kinase X
800
>1000
0.28
F3
6-Fluoro-3-methyl-1H-indazole
Kinase X
650
900
0.30
F4
3-methyl-1H-indazole
Kinase X
>1000
>1000
-
IC50: The concentration of the compound that inhibits 50% of the target enzyme's activity.
Kd: The dissociation constant, a measure of binding affinity.
Ligand Efficiency (LE): A measure of the binding energy per heavy atom of a ligand (LE = -1.4 * (pKd / heavy atom count)). It is a key metric in FBDD for prioritizing fragments.
Experimental Protocols
Synthesis of 4,6-Difluoro-3-methyl-1H-indazole
This protocol is adapted from the synthesis described in the Journal of Heterocyclic Chemistry[7].
Materials:
2',4',6'-Trifluoroacetophenone
Hydrazine hydrate
Ethanol
Round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Standard glassware for workup and purification
Silica gel for column chromatography
Procedure:
To a solution of 2',4',6'-trifluoroacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, cool the reaction mixture to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
To the resulting residue, add water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4,6-difluoro-3-methyl-1H-indazole as a solid. The reported yield for this synthesis is 98%[7].
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Fragment Screening Workflow
The following diagram outlines a typical workflow for an FBDD campaign using 4,6-difluoro-3-methyl-1H-indazole.
Fragment-Based Drug Discovery Workflow.
Protocol for NMR-Based Fragment Screening
Protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for detecting the weak binding of fragments to a target protein. The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), which observes changes in the chemical shifts of the protein's backbone amide signals upon fragment binding.
Materials:
¹⁵N-isotopically labeled target protein (e.g., kinase domain) at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, in 90% H₂O/10% D₂O).
Stock solution of 4,6-difluoro-3-methyl-1H-indazole (100 mM in d6-DMSO).
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
NMR tubes.
Procedure:
Protein Preparation: Ensure the ¹⁵N-labeled protein is pure, stable, and yields a well-dispersed ¹H-¹⁵N HSQC spectrum.
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the control.
Fragment Addition: Add a small aliquot of the fragment stock solution to the protein sample to a final concentration of 200-500 µM. The final DMSO concentration should not exceed 1-2% to avoid protein denaturation.
Screening Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum after the addition of the fragment.
Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific protein resonances indicate binding of the fragment to the protein in the vicinity of those residues.
Hit Confirmation (Titration): To confirm the hit and estimate the dissociation constant (Kd), perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. Plot the chemical shift changes against the fragment concentration and fit the data to a binding isotherm to determine the Kd.
Protocol for Surface Plasmon Resonance (SPR) Screening
SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.
Materials:
SPR instrument (e.g., Biacore).
Sensor chip (e.g., CM5).
Amine coupling kit (EDC, NHS, ethanolamine).
Target protein in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
Running buffer (e.g., HBS-EP+).
Stock solution of 4,6-difluoro-3-methyl-1H-indazole in DMSO, serially diluted in running buffer.
Procedure:
Ligand Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for an immobilization level that will provide an adequate signal for fragment binding (typically 2000-5000 Response Units, RU). A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.
Fragment Injection: Prepare a series of dilutions of the fragment in running buffer. The DMSO concentration should be kept constant across all samples (e.g., 1%).
Binding Analysis: Inject the fragment solutions over the protein and reference flow cells at a constant flow rate. Monitor the binding response in real-time.
Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram. For fragment screening, a simple "yes/no" binding response can be recorded. For hit characterization, analyze the steady-state binding responses at different fragment concentrations to determine the Kd.
Protocol for Isothermal Titration Calorimetry (ITC) for Hit Validation
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy). It is considered a gold standard for validating hits from primary screens.
Materials:
Isothermal titration calorimeter.
Target protein (20-50 µM) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
4,6-Difluoro-3-methyl-1H-indazole (200-500 µM) in the same buffer. The DMSO concentration must be precisely matched between the protein and fragment solutions.
Procedure:
Sample Preparation: Prepare the protein solution for the sample cell and the fragment solution for the injection syringe. Ensure buffer and DMSO concentrations are identical to avoid heat of dilution effects.
Titration Experiment: Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein-containing sample cell while monitoring the heat change.
Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of fragment to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Protocol for X-ray Crystallography for Structural Characterization
Determining the crystal structure of a target protein in complex with a fragment hit provides invaluable information about the binding mode, which is crucial for structure-based drug design and lead optimization.
Materials:
High-purity target protein (5-10 mg/mL).
Crystallization screening kits.
4,6-Difluoro-3-methyl-1H-indazole solid or high-concentration stock solution.
Cryoprotectant.
X-ray diffraction equipment (in-house or synchrotron source).
Procedure:
Protein Crystallization: Obtain well-diffracting crystals of the apo-protein by screening various crystallization conditions.
Fragment Soaking: Transfer the apo-crystals to a solution containing a high concentration of the fragment (e.g., 1-10 mM) and cryoprotectant. Allow the fragment to soak into the crystal for a period ranging from minutes to hours.
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data.
Structure Determination and Refinement: Solve the structure using molecular replacement with the apo-protein structure as a search model. Carefully examine the resulting electron density maps for evidence of the bound fragment.
Model Building and Analysis: If clear density for the fragment is observed, build it into the model and refine the structure. Analyze the binding site interactions to guide the subsequent fragment-to-lead optimization process.
Conclusion
4,6-Difluoro-3-methyl-1H-indazole represents a promising starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its privileged indazole core, combined with strategic fluorination, provides a solid foundation for developing potent and selective inhibitors. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, screen, and validate this fragment, ultimately paving the way for the development of novel therapeutics. The combination of biophysical screening methods with high-resolution structural biology will be key to successfully advancing hits derived from this fragment into lead compounds.
Application Notes and Protocols for N-N Bond-Forming Oxidative Cyclization
For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental procedures and comparative data for N-N bond-forming oxidative cyclization reactions, a critical transformation...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and comparative data for N-N bond-forming oxidative cyclization reactions, a critical transformation in the synthesis of nitrogen-containing heterocyclic compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. The protocols outlined below are based on established and recently developed catalytic methodologies.
Introduction
The construction of N-N bonds through oxidative cyclization represents a powerful and atom-economical strategy for the synthesis of aza-heterocycles. This approach avoids the often harsh conditions or the use of pre-functionalized, potentially hazardous reagents like hydrazines.[1][2] Catalytic systems, particularly those based on copper and rhodium, have emerged as versatile tools for effecting these transformations.[3][4][5] This document details protocols for the synthesis of indazoles and pyrazoles, showcasing the practical application of these methods.
Comparative Data of Catalytic Systems
The following table summarizes the key quantitative data for different N-N bond-forming oxidative cyclization methods, allowing for a direct comparison of their efficiency and substrate scope.
Catalyst System
Product
Substrate Scope
Yield Range
Key Advantages
(NH₄)₂MoO₄ / H₂O₂
Indazoles
Broadly applicable to 2-aminomethyl-phenylamines
Up to 89%
Metal-free, mild conditions, access to all three indazole tautomers.[6][7][8]
Cu(OAc)₂ / Air
N,N'-Diarylindazol-3-ones
N,N'-diarylhydrazones
Good to excellent
Utilizes air as the terminal oxidant, facile synthesis.[3]
[Cp*RhCl₂]₂ / NaOAc
Substituted Pyrazoles
Hydrazines and alkynes
Up to 88%
Mild conditions, cascade reaction involving C-N bond cleavage.[5]
Experimental Protocols
Molybdenum-Catalyzed Synthesis of Indazoles
This protocol describes the synthesis of indazoles from 2-aminomethyl-phenylamines using ammonium molybdate and hydrogen peroxide.[6]
Diagram of the Experimental Workflow:
Caption: Workflow for Molybdenum-Catalyzed Indazole Synthesis.
Materials:
Aniline substrate (free base or salt)
Methanol (MeOH)
Ammonium molybdate ((NH₄)₂MoO₄)
30% aqueous hydrogen peroxide (H₂O₂)
10% aqueous sodium thiosulfate (Na₂S₂O₃)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Water
Procedure:
Dissolve the aniline substrate (1.00 equiv., 40-100 mg) in methanol (3 mL) in a round-bottom flask at 0 °C.[6]
To the cooled solution, add ammonium molybdate (1.00 equiv.).[6]
Remove the ice bath and stir the mixture at room temperature for 1-24 hours, monitoring the reaction progress by HPLC/MS.[6]
Upon completion, cool the reaction mixture back to 0 °C.[6]
Quench the reaction by the slow addition of 10% aqueous Na₂S₂O₃ solution (2 mL).[6]
Dilute the mixture with water and neutralize with saturated aqueous NaHCO₃ solution.[6]
Extract the aqueous layer with dichloromethane (3 x volumes).[6]
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product for further purification.
Copper-Catalyzed Synthesis of N,N'-Diarylindazol-3-ones
This protocol outlines a copper/air catalytic system for the intramolecular N-N bond formation via oxidative dehydrogenative coupling.[3]
Application Notes and Protocols for Anti-Inflammatory Studies of 4,6-Difluoro-3-methyl-1H-indazole and Related Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for researchers investigating the anti-inflammatory potential of 4,6-Difluoro-3-methyl-1H-ind...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers investigating the anti-inflammatory potential of 4,6-Difluoro-3-methyl-1H-indazole. Due to the limited specific data on this exact molecule, this document outlines detailed protocols and summarizes available data for structurally related indazole derivatives. The provided methodologies cover essential in vivo and in vitro assays to characterize the anti-inflammatory profile of novel indazole compounds, focusing on their effects on key inflammatory mediators and signaling pathways.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The inflammatory response, while a crucial component of the innate immune system, can lead to chronic and debilitating diseases when dysregulated. Key mediators of inflammation include prostaglandins, synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The signaling pathways governing the expression of these mediators, notably the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways, are primary targets for anti-inflammatory drug development.
Potential Anti-Inflammatory Mechanisms of Indazole Derivatives
Indazole derivatives have been shown to exert their anti-inflammatory effects through several mechanisms:
Inhibition of Cyclooxygenase (COX) Enzymes: Many indazole-containing compounds are potent and selective inhibitors of COX-2, the inducible isoform of the COX enzyme that is upregulated at sites of inflammation.[3]
Suppression of Pro-inflammatory Cytokines: Indazole analogs have been demonstrated to reduce the production of key pro-inflammatory cytokines, including TNF-α and IL-6.[4]
Modulation of Inflammatory Signaling Pathways: The anti-inflammatory activity of indazoles can also be attributed to their ability to interfere with intracellular signaling cascades, such as the NF-κB and p38 MAPK pathways, which are critical for the transcription of inflammatory genes.
Quantitative Data for Related Indazole Derivatives
The following tables summarize the anti-inflammatory activity of various indazole derivatives, providing a benchmark for the evaluation of 4,6-Difluoro-3-methyl-1H-indazole.
Table 1: In Vitro COX-2 Inhibition by Indazole Derivatives
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Indazole Derivatives
Compound Reference
Cytokine
Inhibition
IC₅₀ (µM)
Indazole
TNF-α
N/A
220.11
5-aminoindazole
TNF-α
N/A
230.19
6-nitroindazole
IL-1β
N/A
100.75
Indazole
IL-1β
N/A
120.59
5-aminoindazole
IL-1β
N/A
220.46
Data sourced from a study on indazole and its amino and nitro derivatives.[4]
Table 3: In Vivo Anti-Inflammatory Activity of a 3-Substituted Indazole Derivative
Compound
Dose (mg/kg)
% Inhibition of Paw Edema
3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole
30
Significant, comparable to Etoricoxib (10 mg/kg)
Data from a study on 1,3-substituted 1H-indazole derivatives in a carrageenan-induced rat paw edema model.
Experimental Protocols
The following are detailed protocols for the primary assays used to evaluate the anti-inflammatory properties of novel compounds.
In Vivo Anti-Inflammatory Activity
Protocol 4.1.1: Carrageenan-Induced Paw Edema in Rats
This is a standard model for assessing acute inflammation.
Materials:
Male Wistar rats (150-200 g)
4,6-Difluoro-3-methyl-1H-indazole (or test compound)
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Positive control: Indomethacin or Diclofenac sodium (10 mg/kg)
1% (w/v) Carrageenan solution in sterile saline
Plethysmometer
Procedure:
Fast the rats overnight with free access to water.
Divide the animals into groups (n=6): Vehicle control, positive control, and test compound groups (at least 3 doses).
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [ (V_c - V_t) / V_c ] x 100
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
In Vitro Anti-Inflammatory Activity
Protocol 4.2.1: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the compound's ability to inhibit the COX enzymes.
Materials:
COX-1 and COX-2 enzyme preparations
Arachidonic acid (substrate)
Colorimetric or fluorometric detection kit (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit)
Test compound and controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
Microplate reader
Procedure:
Follow the manufacturer's instructions for the specific assay kit.
Prepare a series of dilutions of the test compound.
Add the enzyme, heme, and either the vehicle or the test compound to the wells of a microplate.
Incubate for a specified time at a controlled temperature.
Initiate the reaction by adding arachidonic acid.
Stop the reaction and measure the product formation (e.g., prostaglandin F2α) using the detection reagent provided in the kit.
Calculate the percentage of COX inhibition for each concentration of the test compound.
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Protocol 4.2.2: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This assay measures the effect of the compound on the release of TNF-α and IL-6 from activated macrophages.
Materials:
RAW 264.7 murine macrophage cell line
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and antibiotics
Lipopolysaccharide (LPS) from E. coli
Test compound
ELISA kits for murine TNF-α and IL-6
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production. Include a vehicle-treated, unstimulated control group and a vehicle-treated, LPS-stimulated control group.
After incubation, collect the cell culture supernatants.
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.
In a parallel plate, assess the cytotoxicity of the test compound at the tested concentrations using a cell viability assay to ensure that the reduction in cytokine levels is not due to cell death.
Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control.
Determine the IC₅₀ values for TNF-α and IL-6 inhibition.
Mechanistic Studies: Signaling Pathway Analysis
Protocol 4.3.1: Western Blot Analysis of NF-κB and p38 MAPK Pathways
This protocol allows for the investigation of the compound's effect on key inflammatory signaling proteins.
Materials:
RAW 264.7 cells
LPS
Test compound
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
Pre-treat the cells with the test compound for 1-2 hours.
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, to be optimized for each signaling protein).
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with the primary antibodies overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities and normalize to the loading control and total protein to determine the effect of the compound on the phosphorylation of p65 and p38, and the degradation of IκBα.
Visualizations
Experimental Workflow for Anti-inflammatory Screening
Metal-Free Synthetic Routes to 1H-Indazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The 1H-indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The development of sy...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The development of synthetic methods that avoid the use of heavy metals is of paramount importance for sustainable and cost-effective drug development, as it mitigates concerns regarding metal contamination in active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for several contemporary metal-free methods for the synthesis of 1H-indazoles.
Synthesis from o-Aminobenzoximes via Selective Oxime Activation
This method provides a mild and practical route to 1H-indazoles from readily available o-aminobenzoximes. The key step is the selective activation of the oxime hydroxyl group in the presence of a primary or secondary amino group, followed by intramolecular cyclization.
Application Notes:
This protocol is notable for its mild reaction conditions (0-23 °C) and its tolerance of a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents.[1][2] The use of methanesulfonyl chloride as an activating agent and triethylamine as a mild base makes this method highly practical and scalable.[1][2]
General Procedure for the Synthesis of 1H-Indazoles from o-Aminobenzoximes: [1][2]
To a solution of the o-aminobenzoxime (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added triethylamine (1.5 mmol).
Methanesulfonyl chloride (1.2 mmol) is added dropwise to the stirring solution.
The reaction mixture is allowed to warm to room temperature (23 °C) and stirred for 2-4 hours, while monitoring the reaction progress by TLC.
Upon completion, the reaction is quenched with water (10 mL) and the layers are separated.
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.
Reaction Workflow:
Caption: Experimental workflow for the synthesis of 1H-indazoles from o-aminobenzoximes.
PIFA-Mediated Oxidative C-N Bond Formation
This method utilizes [bis(trifluoroacetoxy)iodo]benzene (PIFA), a hypervalent iodine reagent, to mediate the intramolecular oxidative C-N bond formation from readily accessible arylhydrazones. This approach is characterized by its mild conditions and broad substrate scope.
Application Notes:
The PIFA-mediated cyclization proceeds efficiently for a variety of arylhydrazones, tolerating both electron-rich and electron-poor substituents on the aromatic rings.[3] This method provides a green and reliable alternative for the rapid construction of substituted 1H-indazoles.[3]
General Procedure for PIFA-Mediated Synthesis of 1H-Indazoles: [3]
To a solution of the arylhydrazone (0.5 mmol) in dichloromethane (5 mL) at room temperature is added PIFA (0.6 mmol).
The reaction mixture is stirred at room temperature for 1-2 hours, with monitoring by TLC.
Upon completion, the reaction mixture is concentrated under reduced pressure.
The residue is directly purified by flash column chromatography on silica gel to afford the desired 1H-indazole.
Proposed Mechanism:
Caption: Plausible mechanism for the PIFA-mediated synthesis of 1H-indazoles.
Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds
This transition-metal-free method allows for the synthesis of 1H-indazoles from readily available N-tosylhydrazones and nitroaromatic compounds.[4] The reaction proceeds under basic conditions and demonstrates a wide substrate scope.[4]
Application Notes:
This protocol is effective for a range of substituted N-tosylhydrazones and nitroaromatics, providing access to a variety of 1H-indazoles.[4][5] The use of a strong base like sodium hydride or cesium carbonate is crucial for the reaction to proceed.[5] The method has been successfully applied in the formal synthesis of the bioactive compound WAY-169916.[4]
General Procedure for the Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds: [5]
To a mixture of the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and base (Cs2CO3 or NaH, 1.08 mmol) in a Schlenk tube is added dry DMF (2.0 mL) under a nitrogen atmosphere.
The solution is stirred for the indicated time at 60-80 °C.
The reaction progress is monitored by TLC.
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by silica-gel column chromatography to give the 1H-indazole product.[5]
Logical Relationship of Reactants and Products:
Caption: Reactant to product flow for the synthesis of 1H-indazoles.
Electrochemical Intramolecular C-H Amination
Electrochemical synthesis offers a sustainable and environmentally friendly approach to 1H-indazoles by avoiding the use of chemical oxidants. This method relies on the anodic oxidation of arylhydrazones to trigger an intramolecular C-H/N-H cyclization.
Application Notes:
This electrochemical protocol is operationally simple and can be performed in an undivided cell with inexpensive electrodes like platinum or graphite.[6] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent or co-solvent is often beneficial, as it can promote the formation of the necessary nitrogen-centered radicals.[6] The reaction tolerates a variety of functional groups and provides good to excellent yields of the desired 1H-indazoles.
General Procedure for the Electrochemical Synthesis of 1H-Indazoles: [6]
The arylhydrazone (0.2 mmol) is placed in an undivided electrochemical cell equipped with a platinum plate anode (1.5 cm x 1.5 cm) and a platinum plate cathode (1.5 cm x 1.5 cm).
A solution of n-Bu4NBF4 (0.2 M) in a mixture of CH2Cl2/HFIP (v/v = 4:1, 8 mL) is added as the electrolyte.
The reaction is carried out under a constant current of 10 mA at room temperature with stirring.
The reaction is monitored by TLC until the starting material is consumed.
Upon completion, the solvent is removed under reduced pressure.
The residue is purified by flash column chromatography on silica gel to afford the pure 1H-indazole.
Signaling Pathway of the Electrochemical Reaction:
Caption: Proposed electrochemical pathway for 1H-indazole synthesis.
Application Notes and Protocols for the Synthesis of Substituted Indazoles via 1,3-Dipolar Cycloaddition
Introduction The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and anti-cancer properties.[1] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted indazoles is of significant interest to the drug development community. Among the various synthetic strategies, the 1,3-dipolar cycloaddition has emerged as a powerful and direct approach for the construction of the indazole ring system.[2] This application note provides detailed protocols and data for the synthesis of substituted indazoles using 1,3-dipolar cycloaddition reactions, primarily focusing on the use of arynes as dipolarophiles with various 1,3-dipoles such as diazo compounds, nitrile imines, and sydnones.
General Mechanism of Indazole Synthesis via [3+2] Cycloaddition
The core of this synthetic strategy involves the [3+2] cycloaddition of a 1,3-dipole with a highly reactive aryne intermediate, which is typically generated in situ. This reaction forms a five-membered heterocyclic ring, which, in this context, is the indazole core. The nature of the 1,3-dipole dictates the substitution pattern and the isomeric form (e.g., 1H-, 2H-indazole) of the final product.
Caption: General reaction pathway for the synthesis of substituted indazoles via a [3+2] cycloaddition reaction.
Application Note 1: Synthesis of 1H-Indazoles via [3+2] Cycloaddition of Diazo Compounds with Arynes
This method provides a direct and efficient route to a wide variety of substituted 1H-indazoles under mild reaction conditions.[1][3] Arynes, generated in situ from o-(trimethylsilyl)aryl triflates, react with various diazo compounds. The reaction with simple diazomethane derivatives can yield N-unsubstituted indazoles, which can be further arylated by using an excess of the aryne precursor.[3] Diazo compounds bearing carbonyl groups often undergo a subsequent acyl migration to yield 1-acyl indazoles.[1][3]
Data Presentation: Reaction of Diazo Compounds with Arynes
Tetrabutylammonium fluoride (TBAF) (57.6 mL of 1 M THF solution, 57.6 mmol, 1.8 equiv)
Anhydrous Tetrahydrofuran (THF) (160 mL)
Dry ice/acetone bath
Standard glassware for inert atmosphere reactions
Procedure:
To a flame-dried 500-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.55 g, 32.0 mmol) and anhydrous THF (160 mL).
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
Add ethyl diazoacetate (4.04 g, 35.2 mmol) to the solution via syringe.
Add the TBAF solution (57.6 mL of 1 M THF solution, 57.6 mmol) dropwise via syringe over approximately 40 minutes, ensuring the internal temperature does not rise above -70 °C.
After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours.
Remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature overnight (approximately 12-16 hours). The mixture will turn orange.
Stir for an additional 12 hours at room temperature to ensure the reaction goes to completion.
Quench the reaction by adding saturated aqueous NH₄Cl solution (100 mL).
Extract the mixture with diethyl ether (3 x 100 mL).
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexanes/EtOAc, 3:1) to afford ethyl 1H-indazole-3-carboxylate as a white solid.
Caption: Experimental workflow for the synthesis of ethyl 1H-indazole-3-carboxylate.
Application Note 2: Synthesis of N(1)-Substituted Indazoles via [3+2] Cycloaddition of Nitrile Imines with Arynes
This method provides a rapid and convergent synthesis of N(1)-C(3) disubstituted indazoles.[7][8][9] Nitrile imines, generated in situ from the corresponding hydrazonoyl halides, undergo a [3+2] cycloaddition with benzyne. The reaction is typically very fast, often completing within minutes, and affords the desired products in moderate to excellent yields.[7][9]
Data Presentation: Reaction of Nitrile Imines with Arynes
To a flame-dried round-bottomed flask under a nitrogen atmosphere, add N-phenylbenzohydrazonoyl chloride (115 mg, 0.5 mmol), 2-(trimethylsilyl)phenyl triflate (298 mg, 1.0 mmol), CsF (152 mg, 1.0 mmol), and 18-crown-6 (13 mg, 0.05 mmol).
Add anhydrous MeCN (5 mL) to the flask.
Stir the resulting suspension vigorously at room temperature for 5 minutes.
Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane (DCM, 20 mL).
Filter the mixture through a pad of Celite to remove inorganic salts.
Wash the Celite pad with additional DCM (10 mL).
Combine the filtrates and concentrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/EtOAc) to yield 1,3-diphenyl-1H-indazole.
Application Note 3: Synthesis of 2H-Indazoles via [3+2] Dipolar Cycloaddition of Sydnones with Arynes
The [3+2] cycloaddition of sydnones with arynes provides a rapid and highly efficient pathway to 2H-indazoles, often with high yields and excellent regioselectivity, avoiding contamination from 1H-indazole isomers.[10][11] The reaction proceeds through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] cycloaddition to extrude carbon dioxide, furnishing the 2H-indazole product.[10]
Data Presentation: Reaction of Sydnones with Arynes
The Role of 4,6-Difluoro-3-methyl-1H-indazole in Neurodegenerative Disease Research: A Review of a Potential but Underexplored Candidate
Researchers, scientists, and drug development professionals are increasingly investigating the therapeutic potential of indazole derivatives for a range of neurodegenerative diseases. While the specific compound 4,6-Difl...
Author: BenchChem Technical Support Team. Date: November 2025
Researchers, scientists, and drug development professionals are increasingly investigating the therapeutic potential of indazole derivatives for a range of neurodegenerative diseases. While the specific compound 4,6-Difluoro-3-methyl-1H-indazole has been synthesized and characterized, its direct application and efficacy in neurodegenerative disease research remain largely undocumented in publicly available scientific literature. However, by examining the broader class of fluorinated indazoles and their mechanisms of action, we can infer potential applications and propose future research directions for this specific molecule.
The core chemical structure of indazole has emerged as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. This versatility has led to the development of various indazole-containing drugs for conditions ranging from cancer to inflammatory diseases.[1] In the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, research has focused on the ability of indazole derivatives to modulate key pathological processes.[2]
Potential Therapeutic Mechanisms of Indazole Derivatives
Indazole-based compounds are being explored for their ability to inhibit several enzymes and signaling pathways implicated in neurodegeneration:
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. Several novel N-heteroaryl indazole derivatives are being investigated as potent LRRK2 inhibitors.[3][4]
Tau Phosphorylation Inhibition: The hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. Certain indazole derivatives have been shown to inhibit tau phosphorylation, offering a potential neuroprotective effect.[5][6]
Multi-Target Inhibition: A promising strategy for complex diseases like Alzheimer's involves targeting multiple pathological pathways simultaneously. Some 5-substituted indazole derivatives have demonstrated the ability to inhibit both cholinesterase and BACE1, two key enzymes in Alzheimer's pathology.[7]
Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide (NO) by NOS is linked to neuronal damage. The synthesis of 4,6-Difluoro-3-methyl-1H-indazole was initially explored with its potential as a nitric oxide synthase inhibitor in mind.[8] While specific data on its efficacy is lacking, this remains a plausible and important avenue for future investigation in neurodegenerative contexts.
The Significance of Fluorination
The presence of fluorine atoms in a drug molecule can significantly enhance its pharmacological properties. Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system.[9] Therefore, the difluoro-substitution in 4,6-Difluoro-3-methyl-1H-indazole makes it an interesting candidate for neurodegenerative disease research.
Future Directions and a Call for Research
Despite the promising potential of the indazole scaffold, there is a clear gap in the literature regarding the specific use of 4,6-Difluoro-3-methyl-1H-indazole in neurodegenerative disease models. To unlock its potential, the following experimental avenues are recommended:
Table 1: Proposed Initial Screening Assays for 4,6-Difluoro-3-methyl-1H-indazole
Assay Type
Target
Rationale
Enzymatic Assays
nNOS, iNOS, eNOS
To quantify its inhibitory activity and selectivity against different nitric oxide synthase isoforms.
LRRK2, GSK-3β
To assess its potential as a kinase inhibitor relevant to Parkinson's and Alzheimer's disease.
Acetylcholinesterase, BACE1
To explore its potential as a multi-target inhibitor for Alzheimer's disease.
Cell-Based Assays
Neuronal cell lines (e.g., SH-SY5Y)
To evaluate its neuroprotective effects against toxins like MPP+ or Aβ oligomers.
Microglia cell lines (e.g., BV-2)
To assess its anti-inflammatory properties by measuring cytokine release.
Hypothetical Signaling Pathway Inhibition
Based on the potential of indazole derivatives as nitric oxide synthase inhibitors, a hypothetical signaling pathway that could be modulated by 4,6-Difluoro-3-methyl-1H-indazole is depicted below.
Caption: Hypothetical inhibition of the neuronal nitric oxide synthase (nNOS) pathway by 4,6-Difluoro-3-methyl-1H-indazole.
Proposed Experimental Workflow
A general workflow to investigate the neuroprotective effects of this compound is outlined below.
Caption: A proposed workflow for the preclinical evaluation of 4,6-Difluoro-3-methyl-1H-indazole.
Conclusion
While direct evidence for the use of 4,6-Difluoro-3-methyl-1H-indazole in neurodegenerative disease research is currently unavailable, its structural features and the known activities of related indazole compounds strongly suggest its potential as a valuable research tool and a starting point for the development of novel therapeutics. Further investigation into its biological activity is warranted to elucidate its specific mechanisms of action and to validate its potential for treating these debilitating diseases.
Application Notes & Protocols: Development of Antibacterial Agents from 3-Methyl-1H-Indazole Derivatives
Audience: Researchers, scientists, and drug development professionals. Introduction: The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the urgent discovery and...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Specifically, derivatives of 3-methyl-1H-indazole have demonstrated promising antibacterial properties against a range of pathogens.[1][2][3] This document provides detailed protocols and data for the synthesis, screening, and preliminary mechanism-of-action studies of these compounds.
Synthesis of 3-Methyl-1H-Indazole Derivatives
The foundational step is the synthesis of the 3-methyl-1H-indazole core, which can then be derivatized to generate a library of candidate compounds. A common and effective method involves the cyclization of 2-aminoacetophenone.[4]
Protocol 1.1: Synthesis of 3-Methyl-1H-Indazole Core[4]
This protocol is adapted from a patented synthesis method.
Materials:
2-aminoacetophenone
Hydrochloric acid (37%)
Sodium nitrite (NaNO₂)
Stannous chloride dihydrate (SnCl₂·2H₂O)
Deionized water
Ice
Magnetic stirrer with cooling capabilities
Standard laboratory glassware
Procedure:
Diazotization: In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 81 g of 2-aminoacetophenone in 600 mL of 37% hydrochloric acid.
Cool the solution to 0-10°C using an ice bath.
Slowly add a solution of 80 g of sodium nitrite in 400 mL of water dropwise, maintaining the reaction temperature between 0-10°C.
After the addition is complete, continue stirring the mixture at this temperature for 1 hour.
Reduction: Slowly add a solution of 200 g of SnCl₂·2H₂O dissolved in 300 mL of 37% hydrochloric acid dropwise to the reaction mixture, again maintaining the temperature at 0-10°C.
Allow the reaction to stir overnight at 0-10°C.
Work-up: Pour the reaction mixture into ice water and filter to remove any solids.
Adjust the pH of the filtrate to ~8 using a suitable base (e.g., NaOH solution) to precipitate the product.
Filter the resulting solid, wash with cold water, and dry under a vacuum to yield 3-methyl-1H-indazole as an off-white solid.
Protocol 1.2: General Derivatization via Suzuki Coupling
Many potent derivatives are synthesized via Suzuki coupling, which creates new carbon-carbon bonds. This allows for the addition of various aryl or heteroaryl groups.[5]
Materials:
Bromo-substituted 3-methyl-1H-indazole
Aryl or heteroaryl boronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃ or Na₂CO₃)
Solvent (e.g., Toluene, Dioxane, DMF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a reaction vessel, add the bromo-indazole derivative (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
Heat the reaction mixture to reflux (typically 80-110°C) under the inert atmosphere.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the mixture, dilute it with an organic solvent like ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product using column chromatography on silica gel to obtain the desired derivative.
Visualization: Synthesis Workflow
Caption: General workflow for synthesis of 3-methyl-1H-indazole derivatives.
Antibacterial Activity Screening
The primary evaluation of synthesized compounds is performed using antimicrobial susceptibility testing. The cup-plate or agar well diffusion method provides initial data on activity (zone of inhibition), while the broth microdilution method determines the Minimum Inhibitory Concentration (MIC).
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify completely.
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. Spread the inoculum evenly over the surface of the agar plates using a sterile cotton swab.
Well Preparation: Use a sterile cork borer to create uniform wells (6 mm) in the agar.
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Data Collection: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.
Data Presentation: Antibacterial Activity
The following table summarizes representative antibacterial activity data for selected 3-methyl-1H-indazole derivatives from the literature.
Caption: A typical workflow for discovering antibacterial lead compounds.
Putative Mechanism of Action: DNA Gyrase Inhibition
Molecular docking studies have suggested that some indazole derivatives may exert their antibacterial effect by inhibiting DNA gyrase (Topoisomerase II), an essential enzyme for bacterial DNA replication.[3] This inhibition prevents the relaxation of supercoiled DNA, leading to replication fork stalling and ultimately, cell death.
Protocol 3.1: DNA Gyrase Supercoiling Inhibition Assay (Conceptual)
This protocol outlines the general steps for an in-vitro assay to confirm DNA gyrase inhibition.
Materials:
Purified bacterial DNA gyrase enzyme
Relaxed plasmid DNA (e.g., pBR322)
ATP
Assay buffer (containing Mg²⁺)
Test compounds
Positive control (e.g., Norfloxacin)
Agarose gel electrophoresis system
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
Prepare reaction mixtures in microcentrifuge tubes, each containing assay buffer, relaxed plasmid DNA, and ATP.
Add the test compound at various concentrations to the respective tubes. Include positive and negative (no inhibitor) controls.
Initiate the reaction by adding the DNA gyrase enzyme to all tubes.
Incubate the reactions at 37°C for 1 hour.
Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a loading dye.
Load the samples onto an agarose gel and perform electrophoresis.
Stain the gel with a DNA stain and visualize it under UV light.
Interpretation: In the negative control lane, the relaxed plasmid will be converted to its supercoiled form by the enzyme. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed (or nicked) plasmid form. The degree of inhibition can be quantified by band intensity.
Visualization: Proposed Signaling Pathway
Caption: Proposed mechanism of action via inhibition of DNA gyrase.
Technical Support Center: Synthesis of 4,6-Difluoro-3-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 4,6-Difluoro-3-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the synthesis of 4,6-Difluoro-3-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,6-Difluoro-3-methyl-1H-indazole?
A1: The most prevalent and classical method involves the reaction of a corresponding ortho-fluoro carbonyl compound, specifically 2',4',6'-trifluoroacetophenone, with hydrazine.[1] This method is a standard approach for synthesizing this family of heterocycles.[1]
Q2: I am experiencing a low yield. What are the primary factors that could be responsible?
A2: Low yields can stem from several factors. A significant issue is the competition between the desired indazole formation and the formation of hydrazone and azine byproducts.[1] Other potential causes include incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions such as temperature and reaction time.
Q3: What are common impurities, and how can they be minimized?
A3: A common impurity is the isomeric 2-methyl-indazole. The formation of this isomer can be influenced by the reaction conditions. Additionally, unreacted starting materials and byproducts from side reactions, like azine formation, can contaminate the final product.[1] To minimize these, precise control over reaction temperature, use of high-purity reagents, and optimization of the workup and purification steps are crucial.
Q4: What purification methods are recommended for the final product?
A4: Standard purification techniques such as recrystallization or column chromatography are effective for obtaining high-purity 4,6-Difluoro-3-methyl-1H-indazole.[2] The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the specific impurities present.
Q5: Are there any safety precautions I should be aware of during the synthesis?
A5: Yes. Hydrazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions may also be sensitive to temperature, and appropriate heating or cooling measures should be in place to prevent runaway reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of 4,6-Difluoro-3-methyl-1H-indazole.
Problem 1: Consistently Low Yield (<50%)
Possible Cause
Recommended Solution & Action
Competition from Side Reactions
The reaction of hydrazine with carbonyl compounds can lead to hydrazone and azine formation, which competes with the desired cyclization.[1] Action: Carefully control the stoichiometry of reactants. A slight excess of hydrazine may be beneficial, but a large excess can promote byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Suboptimal Reaction Temperature
Temperature plays a critical role. If the temperature is too low, the reaction may be incomplete. If it is too high, it can lead to degradation or increased side products. Action: Optimize the reaction temperature. Start with the reported literature conditions and then systematically vary the temperature by ±10°C to find the optimal point for your specific setup.
Poor Quality of Reagents
Impurities in the starting 2',4',6'-trifluoroacetophenone or hydrazine can interfere with the reaction. Action: Ensure the purity of your starting materials. If necessary, purify the acetophenone via distillation and use a high-grade hydrazine hydrate.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause
Recommended Solution & Action
Formation of Isomeric Byproducts
The formation of N-alkylated indazoles can sometimes result in a mixture of 1-alkyl and 2-alkyl isomers. Action: The regioselectivity of the reaction can be influenced by the solvent and base used. While the primary product is expected to be the 1H-indazole, consider exploring different solvent systems (e.g., ethanol, acetic acid) to improve selectivity.
Incomplete Reaction
Unreacted starting materials are a common source of contamination. Action: Increase the reaction time and monitor closely with TLC. Ensure efficient mixing to promote the reaction to completion.
Ineffective Purification
The chosen purification method may not be adequately separating the product from closely related impurities. Action: If recrystallization is ineffective, switch to column chromatography. A systematic trial of different solvent systems (e.g., hexane/ethyl acetate gradients) is recommended to achieve good separation.
Experimental Protocols & Data
Protocol: Synthesis of 4,6-Difluoro-3-methyl-1H-indazole
This protocol is based on the classical synthesis method involving the reaction of an ortho-fluoro carbonyl derivative with hydrazine.[1]
Materials:
2',4',6'-Trifluoroacetophenone
Hydrazine hydrate (80-95%)
Ethanol or an alternative suitable solvent
Apparatus for reflux and magnetic stirring
Procedure:
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2',4',6'-trifluoroacetophenone in a suitable solvent like ethanol.
Add hydrazine hydrate to the solution. The molar ratio of hydrazine to the acetophenone is a critical parameter and should be optimized (typically starting with a slight excess of hydrazine).
Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC.
Once the reaction is complete (as indicated by the disappearance of the starting acetophenone), cool the mixture to room temperature.
Remove the solvent under reduced pressure.
The crude product can then be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
A study reported obtaining 4,6-difluoro-3-methyl-1H-indazole with a yield of 98% in its pure form using this method.[1]
Table 1: Comparison of Conditions for Indazole Synthesis
While specific data for optimizing 4,6-Difluoro-3-methyl-1H-indazole synthesis is limited in the provided search results, the following table illustrates how different parameters can affect the yield in related indazole syntheses. This can serve as a guide for optimization.
Parameter
Condition A
Condition B
Effect on Yield/Purity
Reference Context
Catalyst
None
Calcium Silicate
The use of calcium silicate as a catalyst in the nitration step to form a precursor for 3-methyl-1H-indazole significantly increased the yield from ~80% to >95%.[3]
This highlights the potential for catalytic methods to improve yields in precursor synthesis.
Reaction Type
Classical Hydrazine Cyclization
Intramolecular Ullmann Cyclization
An Ullmann-type reaction for a fluorinated indazole synthesis was developed to overcome safety and selectivity issues of an established route, achieving a 96% yield.[4]
This suggests that alternative coupling strategies can offer higher yields and better process control.
Purification
Recrystallization
Column Chromatography
For many indazole syntheses, column chromatography is mentioned as a necessary step to achieve high purity, especially when side products are present.[2]
Emphasizes the importance of the purification method for final product quality.
Visual Guides
General Synthesis and Troubleshooting Workflow
The following diagram illustrates the general workflow for the synthesis and the decision-making process for troubleshooting common issues.
Caption: Workflow for synthesis and troubleshooting.
Logical Relationship for Diagnosing Low Yield
This decision tree helps diagnose the root cause of low product yield.
Caption: Decision tree for diagnosing low yield issues.
minimizing azine formation in indazole synthesis from hydrazine
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of i...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of indazoles from hydrazine, with a specific focus on minimizing the formation of azine byproducts.
Frequently Asked Questions (FAQs)
Q1: What is an azine byproduct, and why does it form during my indazole synthesis?
A1: An azine is a symmetrical compound with a C=N-N=C functional group. In the context of indazole synthesis from a substituted o-halobenzaldehyde and hydrazine, the azine byproduct forms when two molecules of the starting aldehyde react with one molecule of hydrazine. This occurs in competition with the desired reaction, where one molecule of aldehyde reacts with one molecule of hydrazine to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the indazole.
Q2: What are the typical characteristics of an azine byproduct?
A2: Azine byproducts are often brightly colored (yellow to orange), highly crystalline, and poorly soluble in many common organic solvents. Their insolubility can cause them to precipitate from the reaction mixture, sometimes leading to the misconception of a high yield of the desired product.
Q3: What are the primary factors that promote azine formation?
A3: Several factors can favor the formation of the azine byproduct over the desired indazole:
Stoichiometry: An excess of the aldehyde starting material relative to hydrazine.
Rate of Addition: Rapid addition of the aldehyde to the hydrazine solution.
Temperature: High reaction temperatures can sometimes accelerate the rate of azine formation.[1]
Concentration: High concentrations of reactants can increase the likelihood of the bimolecular reaction leading to the azine.
Q4: Can protecting the aldehyde functionality help prevent unwanted side reactions?
A4: Yes. Converting the aldehyde to an O-methyloxime derivative before reaction with hydrazine is an effective strategy.[2][3] This approach prevents the formation of azines and can also eliminate other side reactions, such as the competitive Wolff-Kishner reduction, thereby increasing the yield of the desired indazole.[2][3]
Troubleshooting Guide: Minimizing Azine Formation
Problem: My reaction produces a significant amount of an insoluble, yellow/orange precipitate, and the yield of my desired indazole is low.
This is a classic sign of significant azine byproduct formation. Follow these troubleshooting steps to optimize your reaction.
Step 1: Confirm the Identity of the Byproduct
Before modifying your protocol, confirm that the byproduct is indeed the azine. Isolate the precipitate and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The symmetrical nature of the azine will result in a simpler NMR spectrum than the starting aldehyde.
Step 2: Modify Reaction Parameters
Adjusting the reaction conditions can significantly shift the equilibrium away from azine formation.
Table 1: Effect of Reaction Parameters on Azine Formation
Parameter
Recommended Adjustment
Rationale
Stoichiometry
Use a slight excess of hydrazine (e.g., 1.1 to 1.5 equivalents).
Ensures that each aldehyde molecule is more likely to react with a fresh hydrazine molecule rather than an already-formed hydrazone intermediate.
Reagent Addition
Add the aldehyde solution slowly (dropwise) to the hydrazine solution.
Maintains a low concentration of the aldehyde at any given time, disfavoring the 2:1 aldehyde-to-hydrazine reaction required for azine formation.
Temperature
Maintain a lower reaction temperature if possible.
While elevated temperatures are often needed for the cyclization step, the initial hydrazone formation can often be performed at a lower temperature (e.g., 0 °C to room temperature) to control the initial condensation and minimize side reactions.[1]
Solvent & pH
Use aprotic solvents like DMSO or DMF, which can provide higher yields.[1] An acidic medium (e.g., acetic acid) is often necessary for the cyclization step.
The choice of solvent can influence the solubility of intermediates and the reaction rates. An acidic catalyst is crucial for the final cyclization to the indazole.
Step 3: Visualize the Competing Pathways
Understanding the reaction mechanism is key to troubleshooting. The diagram below illustrates the desired pathway to 1H-Indazole versus the competing pathway to the azine byproduct.
Caption: Competing reaction pathways in indazole synthesis.
Step 4: Implement an Advanced Protocol
If modifications to the direct condensation protocol are insufficient, switching to a more robust, multi-step method is recommended. The use of an O-methyloxime intermediate is a proven strategy.
Experimental Protocols
Protocol 1: Optimized Direct Condensation of o-Chlorobenzaldehyde with Hydrazine
This protocol is optimized for minimizing azine formation through controlled addition and stoichiometry.
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.2 equivalents) in ethanol. Cool the flask to 0 °C in an ice bath.
Addition: Dissolve o-chlorobenzaldehyde (1.0 equivalent) in ethanol. Add this solution dropwise to the stirred hydrazine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
Hydrazone Formation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
Cyclization: Add glacial acetic acid (2.0 equivalents) to the mixture and heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
Workup: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Indazole Synthesis via an O-Methyloxime Intermediate[2][3]
This method effectively eliminates azine formation and other side reactions.
Part A: Synthesis of the O-Methyloxime
Combine o-fluorobenzaldehyde (1.0 eq.), O-methylhydroxylamine hydrochloride (1.1 eq.), and potassium carbonate (1.5 eq.) in DME.
Heat the mixture at reflux for 4-5 hours until the starting aldehyde is consumed (monitor by TLC).
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate to obtain the crude O-methyloxime, which can often be used in the next step without further purification.
Part B: Cyclization with Hydrazine
Dissolve the crude O-methyloxime from Part A in a suitable solvent (e.g., n-butanol).
Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).
Heat the mixture to reflux for 12-24 hours. The high temperature facilitates both the exchange of the O-methylhydroxylamine for hydrazine and the subsequent intramolecular cyclization.
Cool the mixture and perform a standard aqueous workup followed by purification to yield the pure indazole.
Troubleshooting Workflow
If you are facing issues with byproduct formation, use the following workflow to diagnose and resolve the problem.
Caption: A workflow for troubleshooting azine byproduct formation.
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying fluorinated heterocyclic compounds. G...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying fluorinated heterocyclic compounds.
General FAQs
Q1: Why are fluorinated heterocyclic compounds often challenging to purify?
A1: The purification of fluorinated heterocyclic compounds can be complex due to several factors:
Altered Polarity: The high electronegativity of fluorine can significantly alter the polarity of a molecule, leading to unexpected elution behavior in chromatography or solubility in recrystallization solvents.
Strong Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect chromatographic separation and crystal packing.
Volatility: The presence of fluorine can increase the volatility of a compound, which may require modifications to standard purification techniques like distillation.[1]
Stability on Silica Gel: Some fluorinated heterocycles can be unstable on standard silica gel, leading to degradation during flash chromatography.[2][3] It's often advisable to test for stability by spotting the compound on a TLC plate, letting it sit for a period, and then eluting to check for decomposition products.
Co-elution with Impurities: The unique electronic properties of fluorinated compounds can sometimes lead to co-elution with structurally similar impurities, making separation by chromatography difficult.
Q2: How do I choose the best purification technique for my fluorinated heterocyclic compound?
A2: The choice of purification technique depends on the properties of your compound and the impurities present. Here is a general guide:
Chromatography (Flash, HPLC, SFC): Suitable for a wide range of compounds, especially for separating mixtures with different polarities. Specialized phases, like fluorinated stationary phases, can offer unique selectivity for fluorinated molecules.[4]
Recrystallization: Ideal for solid compounds that are thermally stable and have a suitable solvent in which their solubility significantly changes with temperature.
Distillation (including vacuum distillation): Best for volatile liquid compounds with boiling points that are sufficiently different from those of the impurities.[2]
Sublimation: A good option for solid compounds that can sublime without decomposition, often providing very high purity.
Liquid-Liquid Extraction: Useful for initial workup and separation based on differential solubility in immiscible liquids.
The following diagram illustrates a general workflow for selecting a purification method.
Caption: A decision tree to guide the selection of an appropriate purification technique for fluorinated heterocyclic compounds.
Troubleshooting Guides
Flash Column Chromatography
Q: My fluorinated compound is streaking or giving broad peaks on the silica gel column. What can I do?
A: Streaking or broad peaks can be caused by several factors:
Compound Instability: Your compound might be degrading on the acidic silica gel.[3]
Solution: Try deactivating the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to your eluent. Alternatively, consider using a different stationary phase like alumina or a fluorinated phase.[3][4]
Poor Solubility in Eluent: The compound may not be fully soluble in the mobile phase as it moves through the column.
Solution: Ensure your chosen eluent system fully dissolves your compound at the loading concentration. You might need to try a more polar solvent system.
Overloading the Column: Applying too much sample can lead to poor separation.
Solution: As a rule of thumb, use a sample-to-silica ratio of 1:30 to 1:100 by weight.
Q: I'm having trouble separating my fluorinated heterocycle from a non-fluorinated impurity with similar polarity.
A: This is a common challenge. Here are some strategies:
Use a Fluorinated Stationary Phase: These phases can offer unique selectivity for fluorinated compounds through fluorous-fluorous interactions, enhancing the separation from non-fluorinated molecules.[4]
Modify the Mobile Phase: Adding a small amount of a fluorinated solvent to your mobile phase might improve selectivity.
Gradient Elution: A shallow solvent gradient can sometimes resolve closely eluting compounds.
The following diagram outlines a troubleshooting workflow for flash chromatography.
Caption: A workflow for troubleshooting common issues in flash chromatography of fluorinated heterocycles.
Recrystallization
Q: My fluorinated compound oils out instead of crystallizing. How can I fix this?
A: Oiling out occurs when the compound comes out of solution above its melting point. Here are some solutions:
Use a Larger Volume of Solvent: Adding more of the solubilizing solvent can lower the saturation point, allowing crystallization to occur at a lower temperature.[5]
Cool the Solution Slowly: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Change the Solvent System: Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble and another in which it is insoluble.
Q: The recovery from my recrystallization is very low.
A: Low recovery can be due to several reasons:
Using Too Much Solvent: This will keep a significant amount of your product dissolved in the mother liquor.[5]
Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.
Premature Crystallization: If crystals form too early while the solution is still hot, you will lose product during the hot filtration step.
Solution: Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible.
Incomplete Crystallization:
Solution: Cool the solution for a longer period or try scratching the inside of the flask with a glass rod to induce crystallization.
Data on Purification of Fluorinated Heterocyclic Compounds
Protocol 1: Purification of a Fluorinated Pyridine by Flash Chromatography
This protocol is adapted from the purification of 2-fluoro-6-phenylpyridine.[6]
Materials:
Crude fluorinated pyridine
Silica gel (230-400 mesh)
Solvents for elution (e.g., Hexanes/Ethyl Acetate mixture)
Glass column, flasks, and other standard laboratory glassware
TLC plates and developing chamber
UV lamp
Procedure:
Determine the Eluent System:
Dissolve a small amount of the crude material in a suitable solvent.
Spot the solution onto a TLC plate and elute with various ratios of hexanes and ethyl acetate to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
Prepare the Column:
Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
Ensure the silica bed is level and free of air bubbles.
Load the Sample:
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) or the eluent.
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
Carefully apply the sample to the top of the silica bed.
Elute the Column:
Begin eluting with the determined solvent system, collecting fractions.
Monitor the elution by TLC.
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
Isolate the Product:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluorinated pyridine.
Protocol 2: Purification of a Solid Fluorinated Heterocycle by Recrystallization
Materials:
Crude solid fluorinated heterocyclic compound
A suitable solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate)
Erlenmeyer flasks, beaker, Hirsch or Büchner funnel, and filter paper
Heating source (e.g., hot plate)
Procedure:
Choose a Solvent System:
Test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating.
An ideal solvent will dissolve the compound when hot but not when cold.
If a single solvent is not suitable, try a solvent pair where the compound is soluble in one and insoluble in the other.
Dissolve the Compound:
Place the crude solid in an Erlenmeyer flask.
Add the minimum amount of the hot solvent (or the soluble solvent of a pair) to completely dissolve the solid. Keep the solution at or near its boiling point.
Decolorize (if necessary):
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
Perform a hot filtration to remove the charcoal.
Crystallize the Compound:
If using a solvent pair, add the second (insoluble) solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify.
Allow the flask to cool slowly to room temperature. Do not disturb the flask.
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolate and Dry the Crystals:
Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent.
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Technical Support Center: Synthesis of Multi-Substituted Indazoles
Welcome to the technical support center for the synthesis of multi-substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the synthesis of multi-substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of multi-substituted indazoles?
A1: The synthesis of multi-substituted indazoles presents several common challenges. A primary issue is controlling regioselectivity, particularly during N-alkylation or N-acylation, which often results in a mixture of N-1 and N-2 isomers that can be difficult to separate.[1][2][3][4] Another significant hurdle is achieving site-selective functionalization of the indazole core, for instance, at the C3, C5, or C7 positions, through methods like C-H activation.[5][6][7] Researchers also face difficulties in the synthesis of specific substitution patterns, such as 3,5-disubstituted indazoles, which can lead to purification challenges.[8][9] Furthermore, the purification of regioisomers and other reaction by-products frequently impacts the overall yield and efficiency of synthetic routes.[10]
Q2: How can I control the regioselectivity of N-alkylation of indazoles?
A2: Controlling the N-1 versus N-2 alkylation is a critical aspect of indazole synthesis. The regioselectivity is highly dependent on the reaction conditions. Key factors to consider are the choice of base, solvent, and the nature of the alkylating agent.[1][4] For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N-1 alkylated product.[1][3][4] Conversely, employing potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) can lead to a mixture of N-1 and N-2 isomers.[2][11] The steric and electronic properties of the substituents on the indazole ring also play a crucial role in directing the alkylation.[1][4]
Q3: What are the key considerations for C-H functionalization of indazoles?
A3: C-H functionalization is a powerful tool for introducing substituents directly onto the indazole core, but it requires careful consideration of several factors. The primary challenge is achieving site-selectivity. This is often accomplished by using a directing group, which guides the catalyst to a specific C-H bond.[5] The choice of catalyst, typically a transition metal complex (e.g., rhodium, palladium, ruthenium), is critical and can influence both the efficiency and selectivity of the reaction.[5][12][13][14] Reaction conditions, such as temperature and the presence of oxidants or additives, must be carefully optimized to achieve good yields and minimize side reactions.[5][12]
Q4: Are there any recommended protecting groups for indazole synthesis?
A4: Yes, protecting groups can be instrumental in achieving specific synthetic outcomes. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N-2 position of the indazole.[15] This protection strategy can then facilitate regioselective lithiation and subsequent electrophilic attack at the C-3 position. The SEM group can be readily removed under mild conditions using reagents like tetrabutylammonium fluoride (TBAF) or aqueous HCl.[15] The Boc group (tert-butoxycarbonyl) is another common protecting group used in indazole chemistry.[16]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-2 Isomers)
Possible Causes and Solutions:
Cause
Suggested Solution
Inappropriate Base-Solvent Combination
The choice of base and solvent significantly impacts the N-1/N-2 ratio. For preferential N-1 alkylation, consider using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF.[1][3][4] If the N-2 isomer is desired, exploring different conditions, such as the use of specific acids or alternative bases, may be necessary.[17]
Steric Hindrance
Substituents at the C-7 position can sterically hinder the N-1 position, leading to preferential N-2 alkylation.[3][4] If N-1 substitution is desired in such cases, a less bulky alkylating agent or a different synthetic route might be required.
Electronic Effects of Substituents
Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms. For example, a nitro group at C-7 has been shown to direct alkylation to the N-2 position.[3] Understanding the electronic nature of your substituents is key to predicting and controlling the outcome.
Thermodynamic vs. Kinetic Control
The reaction may be under kinetic control, leading to the formation of the less stable isomer. It may be possible to isomerize the product mixture to the thermodynamically more stable isomer. For example, in some cases, the N-2 acyl indazole can isomerize to the more stable N-1 regioisomer.[4]
Problem 2: Low Yields in Transition-Metal-Catalyzed C-H Functionalization
Possible Causes and Solutions:
Cause
Suggested Solution
Catalyst Inactivation
The catalyst may be sensitive to air, moisture, or impurities in the starting materials. Ensure all reagents and solvents are pure and dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reaction Conditions
The temperature, reaction time, and concentration of reactants can all affect the yield. A systematic optimization of these parameters is recommended. Consider using a design of experiments (DoE) approach to efficiently explore the reaction space.
Poor Directing Group Efficiency
If using a directing group, its ability to coordinate to the metal center is crucial. If the directing group is not effective, consider modifying it or exploring alternative directing groups.
Incorrect Oxidant or Additive
Many C-H activation reactions require an oxidant to regenerate the active catalytic species. The choice of oxidant (e.g., Cu(OAc)₂, AgSbF₆) can be critical.[5] Similarly, additives may be necessary to facilitate the reaction. Experiment with different oxidants and additives to find the optimal combination for your specific transformation.
Experimental Protocols
Key Experiment: Regioselective N-1 Alkylation of 3-Substituted Indazoles
This protocol is adapted from methodologies that have shown high N-1 regioselectivity.[1][3][4]
Materials:
3-substituted-1H-indazole
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous tetrahydrofuran (THF)
Alkyl halide (e.g., 1-bromopentane)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of the 3-substituted-1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes.
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
Extract the aqueous layer with EtOAc (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired N-1 alkylated indazole.
Data Presentation: Effect of Reaction Conditions on N-Alkylation Regioselectivity
Technical Support Center: Optimizing Aromatic Substitution Reactions of Ortho-Fluorobenzonitrile
Welcome to the technical support center for optimizing reaction conditions for ortho-fluorobenzonitrile substitution. This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for optimizing reaction conditions for ortho-fluorobenzonitrile substitution. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with ortho-fluorobenzonitrile giving a low yield?
A1: Low yields in SNAr reactions with ortho-fluorobenzonitrile can stem from several factors:
Steric Hindrance: The ortho positioning of the fluorine atom and the nitrile group can sterically hinder the approach of the nucleophile to the reaction site. This effect is more pronounced with bulky nucleophiles.[1]
Inadequate Reaction Conditions: The choice of base, solvent, and temperature is crucial. The reaction may require optimization to find the ideal conditions for your specific nucleophile.
Side Reactions: Undesired side reactions, such as the hydrolysis of the nitrile group, can consume your starting material and reduce the yield of the desired product.
Poor Activation: The aromatic ring of ortho-fluorobenzonitrile is activated towards nucleophilic attack by the electron-withdrawing nature of both the fluorine and the nitrile groups. However, the overall reactivity can be influenced by the specific nucleophile and reaction conditions.
Q2: I am observing the formation of ortho-fluorobenzamide as a byproduct. How can I prevent this?
A2: The formation of ortho-fluorobenzamide is due to the hydrolysis of the nitrile group.[2][3] This can occur under both acidic and basic conditions, especially in the presence of water.
To minimize nitrile hydrolysis:
Use Anhydrous Conditions: Ensure that your solvents and reagents are dry. The use of a glovebox or Schlenk line techniques can be beneficial.
Choice of Base: If using a base, select one that is non-nucleophilic and strong enough to deprotonate your nucleophile without promoting significant hydrolysis.
Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can favor the hydrolysis side reaction.
Work-up Procedure: During the reaction work-up, minimize contact with aqueous acidic or basic solutions if the desired product is sensitive to hydrolysis.
Q3: What are the optimal general conditions for substituting ortho-fluorobenzonitrile with an amine?
A3: The optimal conditions can vary depending on the specific amine. However, a good starting point is the use of a mixed base system in an aqueous medium, which has been shown to be effective for the N-arylation of ortho-fluorobenzonitrile.[2]
A representative protocol involves:
Reactants: ortho-fluorobenzonitrile and the desired amine.
Base: A mixture of an organic base (e.g., N,N-diisopropylethylamine - DIPEA) and an inorganic base (e.g., sodium carbonate - Na2CO3).[2]
Temperature: Refluxing for a specified period (e.g., 3 hours).[2]
For specific examples and yields, refer to the data in Table 1.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or No Conversion
1. Insufficiently reactive nucleophile.2. Inappropriate base or solvent.3. Reaction temperature is too low.
1. Consider using a stronger nucleophile or a catalyst.2. Screen different bases and solvents (see Table 1 & 2). Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective for SNAr reactions.[4][5]3. Gradually increase the reaction temperature.
Multiple Products Observed
1. Side reactions (e.g., nitrile hydrolysis).2. Reaction with the solvent.3. Decomposition of starting material or product.
1. Implement strategies to avoid nitrile hydrolysis (see FAQ 2).2. Choose an inert solvent.3. Lower the reaction temperature and monitor the reaction progress closely (e.g., by TLC or GC) to stop it at the optimal time.
Difficulty in Product Isolation/Purification
1. Product is highly soluble in the aqueous phase.2. Emulsion formation during work-up.3. Similar polarity of product and starting material.
1. Perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer might also be effective.2. Try adding a small amount of brine or a different organic solvent.3. Utilize column chromatography with a carefully selected eluent system for separation.
Data Presentation
Table 1: N-Arylation of ortho-Fluorobenzonitrile with Various Amines in Aqueous Medium [2]
Amine
Inorganic Base (mol%)
Organic Base (mol%)
Temperature (°C)
Time (h)
Yield (%)
Piperidine
Na2CO3 (100)
DIPEA (100)
125
3
40
Morpholine
K2CO3 (100)
DBU (100)
125
3
~Yield
Pyrrolidine
Cs2CO3 (100)
DBN (100)
125
3
~Yield
Aniline
Na2CO3 (100)
TEA (100)
125
3
~Yield
Note: Specific yield data for all amines were not fully detailed in the source material but the mixed base system was highlighted as effective.
Experimental Protocols
Protocol 1: General Procedure for N-Arylation of ortho-Fluorobenzonitrile in Water[2]
To a reaction vessel, add ortho-fluorobenzonitrile (1.0 eq), the desired amine (1.0-1.2 eq), sodium carbonate (Na2CO3, 1.0 eq), and N,N-diisopropylethylamine (DIPEA, 1.0 eq).
Add water as the solvent.
Heat the mixture to reflux (approximately 100-125°C) for 3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, cool the reaction mixture to room temperature.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Methoxylation of an Aryl Nitrile (Adapted from a general procedure)[6]
Prepare a solution of sodium methoxide (1.5 eq) in absolute ethanol.
In a separate three-necked flask equipped with a stirrer and a dropping funnel, place the aryl nitrile (1.0 eq).
Cool the flask containing the nitrile in an ice-water bath to approximately 2-5°C.
Add the sodium methoxide solution dropwise to the nitrile solution over a period of 2 hours while maintaining the temperature at 2-5°C.
Stir the reaction mixture at this temperature for an extended period (e.g., 48 hours), monitoring the reaction progress.
After the reaction is complete, remove the cooling bath and allow the mixture to warm to room temperature.
Filter the mixture and wash the collected solid with absolute ethanol.
The product can be further purified by recrystallization.
Visualizations
Caption: General experimental workflow for ortho-fluorobenzonitrile substitution.
Caption: Troubleshooting logic for low yield in substitution reactions.
Technical Support Center: Scale-Up Synthesis of 4,6-Difluoro-3-methyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,6-Difluoro-3-methyl-1H...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,6-Difluoro-3-methyl-1H-indazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of 4,6-Difluoro-3-methyl-1H-indazole.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield
Incomplete reaction; Suboptimal reaction temperature; Degradation of starting material or product; Inefficient purification.
- Monitor reaction progress using TLC or HPLC. - Ensure precise temperature control, as overheating can lead to side reactions. - Use high-purity starting materials. - Optimize purification method to minimize product loss.
Formation of Impurities/Byproducts
Side reactions due to incorrect stoichiometry or temperature; Presence of impurities in starting materials; Air or moisture sensitivity.
- Carefully control the stoichiometry of reactants. - Maintain the recommended reaction temperature. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Characterize impurities to understand their origin and adjust the reaction conditions accordingly.
Reaction Stalls
Insufficient heating; Poor mixing in a large reactor; Deactivation of reagents.
- Verify the internal temperature of the reactor. - Ensure adequate agitation for the reaction volume. - Check the quality and activity of reagents, especially hydrazine.
Difficult Product Isolation/Purification
Product co-eluting with impurities; Product oiling out instead of crystallizing; Formation of stable emulsions during workup.
- Optimize the chromatography conditions (e.g., solvent system, gradient). - Try different crystallization solvents or techniques (e.g., anti-solvent addition, seeding). - For emulsions, try adding brine or a different organic solvent, or use a separation funnel with a larger surface area.
Exothermic Reaction Runaway
Poor heat dissipation on a larger scale.
- Ensure the reactor has an efficient cooling system. - Control the rate of addition of reagents, especially hydrazine, to manage the exotherm. - Consider a semi-batch process where one reactant is added portion-wise.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,6-Difluoro-3-methyl-1H-indazole?
A1: The most common and high-yielding method is the reaction of 2',4'-Difluoroacetophenone with hydrazine. This classical method has been reported to produce 4,6-difluoro-3-methyl-1H-indazole with a high yield of 98% on a laboratory scale.[1]
Q2: What are the critical safety precautions to take during the scale-up of this synthesis?
A2: The primary safety concern is the use of hydrazine, which is toxic and potentially explosive. Key precautions include:
Working in a well-ventilated fume hood or a dedicated synthesis bay.
Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Carefully controlling the reaction temperature to avoid runaway reactions.
Having an appropriate quenching agent and emergency plan in place.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting acetophenone and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the expected byproducts in this synthesis?
A4: Potential byproducts can include the corresponding hydrazone and azine, which can form as competitive products.[1] The formation of these byproducts can be minimized by controlling the reaction conditions, such as temperature and the rate of hydrazine addition.
Q5: What is the recommended purification method for the final product on a larger scale?
A5: For larger quantities, purification is typically achieved through recrystallization from a suitable solvent system. If chromatography is necessary, flash chromatography using a silica gel column with a hexane/ethyl acetate solvent system is recommended. The choice between recrystallization and chromatography will depend on the purity of the crude product and the required final purity.
Experimental Protocol: Synthesis of 4,6-Difluoro-3-methyl-1H-indazole
This protocol is based on the classical synthesis method reported in the literature.[1]
Materials:
2',4'-Difluoroacetophenone
Hydrazine hydrate
Ethanol
Procedure:
To a solution of 2',4'-Difluoroacetophenone in ethanol, add hydrazine hydrate dropwise at room temperature.
After the addition is complete, heat the reaction mixture to reflux.
Monitor the reaction progress by TLC until the starting material is consumed.
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
resolving impurities in crude 4,6-Difluoro-3-methyl-1H-indazole product
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4,6-Difluoro-3-methyl-1H-indazole. Tro...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4,6-Difluoro-3-methyl-1H-indazole.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 4,6-Difluoro-3-methyl-1H-indazole.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Low yields in the synthesis of 4,6-Difluoro-3-methyl-1H-indazole, which is classically prepared from 2',4'-difluoroacetophenone and hydrazine, can stem from several factors. A primary cause is the formation of side products such as hydrazones and azines, which compete with the desired indazole cyclization.[1] Incomplete reaction is another common issue.
Troubleshooting Steps:
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2',4'-difluoroacetophenone).
Optimize Reaction Conditions:
Temperature: Ensure the reaction is heated sufficiently to promote cyclization of the intermediate hydrazone.
Reaction Time: An insufficient reaction time may lead to incomplete conversion. Extend the reaction time and monitor by TLC.
Reagent Stoichiometry: An excess of hydrazine can sometimes favor side reactions. Experiment with varying the stoichiometry of hydrazine.
Characterize Byproducts: If possible, isolate and characterize major byproducts by techniques like NMR or LC-MS to confirm their identity (e.g., hydrazone, azine).
Q2: My final product is not pure. What are the likely impurities and how can I remove them?
The crude 4,6-Difluoro-3-methyl-1H-indazole product can contain several impurities.
Intermediate Hydrazone: The initial condensation product of 2',4'-difluoroacetophenone and hydrazine that has failed to cyclize.
Azine Byproduct: Formed from the reaction of the hydrazone with another molecule of the acetophenone.
Residual Solvents: Solvents used in the reaction or workup.
Purification Strategies:
Recrystallization: This is an effective method for removing minor impurities. Based on related fluorinated indazoles, ethyl acetate is a potential solvent to explore for recrystallization.[2]
Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts. For related fluoro-heterocyclic compounds, solvent systems such as ethyl acetate/petroleum ether or ethyl acetate/hexanes have been used successfully.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure 4,6-Difluoro-3-methyl-1H-indazole?
Pure 4,6-Difluoro-3-methyl-1H-indazole is expected to be a crystalline solid.
Q2: What analytical techniques are recommended for assessing the purity of 4,6-Difluoro-3-methyl-1H-indazole?
A combination of the following techniques is recommended for a comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the desired product and identify structurally related impurities.
Gas Chromatography (GC): To detect and quantify residual volatile solvents.
Q3: Are there any specific safety precautions I should take when working with 4,6-Difluoro-3-methyl-1H-indazole and its precursors?
Yes, standard laboratory safety precautions should be followed:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hydrazine is a hazardous substance and should be handled with extreme care. Consult the Safety Data Sheet (SDS) for all reagents before use.
Data Presentation
Table 1: Potential Impurities in Crude 4,6-Difluoro-3-methyl-1H-indazole
Impurity Name
Chemical Structure
Origin
2',4'-difluoroacetophenone
C₈H₆F₂O
Unreacted starting material
2',4'-difluoroacetophenone hydrazone
C₈H₈F₂N₂
Intermediate
2',4'-difluoroacetophenone azine
C₁₆H₁₂F₄N₂
Side reaction byproduct
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
Slurry Preparation: Adsorb the crude 4,6-Difluoro-3-methyl-1H-indazole onto a small amount of silica gel.
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a starting mixture of 10% ethyl acetate in hexanes).
Loading: Carefully load the slurry onto the top of the packed column.
Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the compounds.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate is a good starting point.
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Isolation: Collect the crystals by filtration.
Washing: Wash the crystals with a small amount of cold solvent.
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Potential reaction pathways leading to product and major impurities.
Technical Support Center: Troubleshooting Low Reactivity of Fluorinated Starting Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges assoc...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of fluorinated starting materials in chemical synthesis. The strong carbon-fluorine (C-F) bond often renders these compounds less reactive, posing significant hurdles in synthetic chemistry.[1] This guide offers insights and practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated starting materials showing low reactivity in nucleophilic substitution reactions?
A1: The low reactivity of fluorinated compounds in nucleophilic substitutions is primarily due to the strength of the C-F bond, the strongest single bond to carbon.[1] Fluorine's high electronegativity creates a polarized C-F bond, but it also results in a short bond length and high bond dissociation energy, making it a poor leaving group. Unlike other halogens, the fluoride anion is a poor leaving group, which significantly slows down or prevents SN1 and SN2 reactions.[2]
Q2: I am observing no reaction in a palladium-catalyzed cross-coupling with a fluoroarene. What are the likely causes?
A2: Fluoroarenes are often challenging substrates for palladium-catalyzed cross-coupling reactions due to the inertness of the C-F bond.[3] Several factors could contribute to the lack of reactivity:
Insufficiently reactive catalyst: The oxidative addition of the C-F bond to the palladium center is often the rate-limiting step and requires a highly active catalyst, typically with electron-rich and bulky phosphine ligands.[3]
Reaction conditions: Standard cross-coupling conditions may be too mild. Higher temperatures, stronger bases, or the use of specific additives might be necessary to facilitate the reaction.
Undesired side reactions: Hydrodehalogenation, where the fluorine is replaced by a hydrogen atom, can be a competing and sometimes dominant reaction pathway, especially in the presence of water.[4][5][6]
Q3: Can the position of fluorine atoms on an aromatic ring affect its reactivity?
A3: Yes, the position and number of fluorine atoms significantly influence the reactivity of fluoroarenes.[7] Perfluorinated aromatic compounds like hexafluorobenzene are more susceptible to nucleophilic aromatic substitution due to the cumulative electron-withdrawing effect of multiple fluorine atoms, which stabilizes the Meisenheimer complex intermediate.[7] In contrast, monofluorinated arenes are generally much less reactive. Computational studies can help predict reaction site selectivities based on the electronic structure.[7]
Q4: Are there any general strategies to improve the solubility of my highly fluorinated starting materials?
A4: Highly fluorinated compounds can exhibit poor solubility in common organic solvents. To address this, consider the following:
Solvent screening: Experiment with a range of solvents, including fluorinated solvents, to find a suitable medium.
Co-solvents: Using a mixture of solvents can sometimes improve solubility.
Temperature: Increasing the reaction temperature can enhance solubility, but care must be taken to avoid decomposition of the starting materials or products.
Microwave irradiation: Microwave-assisted synthesis can be effective as it provides rapid and uniform heating, which can improve solubility and reaction rates.[8][9][10]
Troubleshooting Guides
Guide 1: Overcoming Low Reactivity in Nucleophilic Substitution of Alkyl Fluorides
This guide provides a systematic approach to troubleshoot and enhance the reactivity of alkyl fluorides in nucleophilic substitution reactions.
Troubleshooting Workflow for Nucleophilic Substitution of Alkyl Fluorides
Caption: Troubleshooting workflow for enhancing nucleophilic substitution reactivity of alkyl fluorides.
Detailed Steps and Considerations:
C-F Bond Activation: The inertness of the C-F bond is the primary obstacle. Several strategies can be employed to activate this bond:
Lewis Acid Catalysis: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage.[11][12][13][14] Common Lewis acids include aluminum-based (e.g., AlCl₃) and boron-based (e.g., BF₃·OEt₂) reagents.[13]
Hydrogen Bonding: The use of hydrogen bond donors, such as water as a co-solvent, can stabilize the transition state of the nucleophilic attack, thereby activating the C-F bond.[15][16]
Photoredox Catalysis: Visible light photoredox catalysis can be a powerful tool for C-F bond activation under mild conditions, proceeding through radical intermediates.[1][17][18][19]
Reaction Condition Optimization:
Temperature and Concentration: Increasing the reaction temperature and/or the concentration of the nucleophile can enhance the reaction rate.
Solvent Choice: The choice of solvent can have a significant impact on the reaction. Aprotic polar solvents are generally preferred for SN2 reactions.
Intramolecular Reactions: If the substrate design allows, intramolecular nucleophilic substitution of alkyl fluorides can be significantly faster than their intermolecular counterparts due to the proximity effect.[2]
Experimental Protocol: Lewis Acid-Mediated Nucleophilic Substitution
A representative protocol for the Lewis acid-mediated substitution of a fluorine atom:
To a solution of the fluorinated starting material (1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂ or DCE, 5 mL) under an inert atmosphere (N₂ or Ar), add the nucleophile (1.2-2.0 mmol).
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
Slowly add the Lewis acid (e.g., AlCl₃ or BF₃·OEt₂, 1.1-1.5 mmol).
Allow the reaction to warm to room temperature and stir for the required time (monitored by TLC or GC-MS).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Guide 2: Enhancing Reactivity in Palladium-Catalyzed Cross-Coupling of Fluoroarenes
This guide focuses on troubleshooting and improving the efficiency of palladium-catalyzed cross-coupling reactions involving fluoroarenes.
Logical Relationship Diagram for Optimizing Fluoroarene Cross-Coupling
Caption: Key parameters to optimize for successful palladium-catalyzed cross-coupling of fluoroarenes.
Key Optimization Parameters:
Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can promote the oxidative addition of the C-F bond to the palladium center.
Base: A suitable base is required to facilitate the transmetalation step. Stronger, non-nucleophilic bases are often more effective.
Temperature: Higher reaction temperatures are frequently necessary to overcome the high activation energy of C-F bond cleavage.
Additives: Certain additives can promote the reaction. For instance, lithium iodide has been shown to facilitate C-F bond cleavage in some systems.[20]
Microwave Irradiation: Microwave heating can significantly accelerate the reaction, leading to higher yields in shorter reaction times.[8][21]
Quantitative Data Summary: Effect of Ligand and Temperature on Cross-Coupling Yield
Note: The data presented is representative and compiled from various sources for illustrative purposes.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Fluoroarene
In a microwave vial, combine the fluoroarene (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (4-10 mol%), and base (e.g., K₃PO₄, 2.0 mmol).
Add the appropriate solvent (e.g., dioxane/water mixture, 5 mL).
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by flash column chromatography.
This technical support center provides a starting point for addressing the common challenges associated with the low reactivity of fluorinated starting materials. By understanding the underlying principles and systematically applying the troubleshooting strategies outlined, researchers can enhance the success of their synthetic endeavors.
side reaction pathways in the synthesis of 1H-indazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reaction pathways encountered during the synthesis of 1H-indazoles. It is intended for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reaction pathways encountered during the synthesis of 1H-indazoles. It is intended for researchers, scientists, and professionals in drug development.
Section 1: Regioselectivity in N-Alkylation - N1 vs. N2 Isomer Formation
A frequent challenge in the functionalization of 1H-indazoles is controlling the regioselectivity of N-alkylation, which often yields a mixture of N1 and N2 substituted isomers. The ratio of these isomers is highly dependent on the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of a substituted 1H-indazole is producing a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?
A1: Achieving high selectivity for N1-alkylation often involves using a strong, non-coordinating base in a non-polar, aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for directing alkylation to the N1 position.[1][2] This is particularly true for indazoles with C3 substituents like carboxymethyl, tert-butyl, and carboxamide, where >99% N1 regioselectivity can be achieved.[2] The N1 position is generally the thermodynamic product.[1]
Q2: Under what conditions is the formation of the N2-alkylated indazole favored?
A2: Formation of the N2 isomer, often the kinetic product, can be favored under several conditions. Mitsunobu conditions (using, for example, n-pentanol) have shown a strong preference for N2-alkylation.[3] Additionally, the presence of electron-withdrawing substituents at the C7 position of the indazole ring, such as NO2 or CO2Me, directs alkylation to the N2 position with high selectivity (≥96%).[1][2] Using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds also affords N2-alkylated products with high regioselectivity.[4]
Troubleshooting Guide
Issue: Poor N1/N2 selectivity in N-alkylation of 1H-indazole.
Potential Cause
Suggested Solution
Expected Outcome
Suboptimal Base/Solvent Combination
For N1 selectivity, switch to NaH in THF. For N2 selectivity, consider Mitsunobu conditions or TfOH with a diazo compound.[1][2][3][4]
Improved regioselectivity towards the desired isomer.
Steric Hindrance
Steric hindrance at C7 can favor N1 alkylation, while bulky substituents at C3 may influence the N1/N2 ratio.[1]
Modulation of the isomer ratio.
Electronic Effects of Substituents
Electron-withdrawing groups at C7 strongly favor N2 alkylation.[1][2]
Predictable control over regioselectivity.
Quantitative Data: Effect of Reaction Conditions on N1/N2 Isomer Ratio
To a solution of the desired 1H-indazole (1.0 eq) in anhydrous THF, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which the alkylating agent (1.1 eq) is added. The reaction is then allowed to warm to room temperature or heated to 50 °C and monitored by TLC. Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]
Protocol for Selective N2-Alkylation (Mitsunobu)
To a solution of the 1H-indazole (1.0 eq), the corresponding alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, is added a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the N2-alkylated product.[3]
Caption: Main and side reaction pathways from o-fluorobenzaldehydes.
Section 3: Side Reactions in Other Common Synthetic Routes
Frequently Asked Questions (FAQs)
Q5: I am attempting to synthesize 1H-indazole from salicylaldehyde and hydrazine and am getting a poor yield of an impure product. What are the likely side reactions?
A5: The synthesis of 1H-indazole from salicylaldehyde and hydrazine, especially at elevated temperatures, is prone to the formation of hydrazone and dimer byproducts. [5]To minimize these side reactions, it is advisable to use milder reaction conditions if possible. The use of aprotic solvents like DMSO or DMF can sometimes lead to higher yields compared to acidic ethanol.
[5]
Q6: What are the potential pitfalls when synthesizing 1H-indazoles via the diazotization of o-toluidine?
A6: The diazotization of o-toluidine followed by cyclization is a classical method for preparing 1H-indazole. [6]However, diazonium salts can be unstable and may decompose or participate in unwanted coupling reactions if the reaction conditions are not carefully controlled. It is crucial to maintain a low temperature during the diazotization step. The subsequent cyclization, which involves an intramolecular azo coupling, is the yield-determining step. [3]Inadequate control of pH and temperature during this process can lead to the formation of various colored byproducts, including bis-o-toluolazo-o-cresol.
[7]
Troubleshooting Guide
Issue: Formation of byproducts in indazole synthesis from salicylaldehyde or o-toluidine.
Technical Support Center: Enhancing Metabolic Stability of Indazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimen...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the metabolic stability of indazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: My indazole-based compound shows high clearance and a short half-life in preliminary screens. What are the likely metabolic pathways responsible?
A1: Indazole-containing compounds are susceptible to both Phase I and Phase II metabolism.[1] The most common metabolic pathways include:
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, this involves oxidation, hydroxylation of the indazole ring or its substituents, N-dealkylation, and hydrolysis of amide or ester linkages.[2][3][4]
Phase II Metabolism: This typically involves glucuronidation, where a glucuronic acid moiety is attached to a hydroxyl group, often introduced during Phase I metabolism.[1][2]
The specific pathway will depend on the overall structure of your compound. Identifying the "soft spots" for metabolism is a crucial first step.
Q2: What are the initial strategies I should consider to improve the metabolic stability of my lead indazole compound?
A2: Several strategies can be employed to enhance metabolic stability:
Metabolic Blocking: Introduce chemical modifications at the sites of metabolism. For instance, if hydroxylation of an aromatic ring is observed, substituting that position with a fluorine or chlorine atom can block this pathway. A common strategy is to protect the 2- and 3-positions of the indazole core.[5]
Bioisosteric Replacement: Replace metabolically labile groups with more stable ones that retain the desired biological activity.[6][7] For example, using an indazole as a bioisostere for a phenol can reduce susceptibility to Phase I and II metabolism.[1] Introducing heterocyclic rings like oxadiazoles or triazoles can also enhance metabolic stability.[6][8]
Reduce Lipophilicity: High lipophilicity can increase non-specific binding to metabolizing enzymes like CYPs. Incorporating polar groups or heteroatoms can sometimes reduce the rate of metabolism.[9]
Deuterium Incorporation: Replacing a hydrogen atom with a deuterium atom at a metabolic soft spot can slow down metabolism due to the kinetic isotope effect.[9]
Q3: How do I choose the right in vitro assay to assess the metabolic stability of my compounds?
A3: The choice of assay depends on the stage of your research and the specific questions you are asking:
Liver Microsomal Stability Assay: This is a common high-throughput screening assay used in early drug discovery.[10][11] It primarily assesses Phase I metabolism mediated by CYP enzymes.[12] It is useful for quickly ranking compounds based on their metabolic stability.
Hepatocyte Stability Assay: This assay uses intact liver cells and therefore contains both Phase I and Phase II enzymes, as well as transporters.[12][13][14] It provides a more comprehensive picture of a compound's metabolic fate and is often used for lead optimization.
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.[15]
Q4: My compound appears stable in the microsomal stability assay but shows poor oral bioavailability. What could be the issue?
A4: While microsomal stability is a good indicator of Phase I metabolism, poor oral bioavailability could be due to several other factors:
Extensive Phase II Metabolism: The compound might be rapidly undergoing glucuronidation or sulfation, which are not fully captured in a standard microsomal assay without specific cofactors.[1] An assay with hepatocytes or S9 fractions with supplemented cofactors would be more informative.
Poor Absorption: The compound may have low permeability across the intestinal wall.
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which pump it back into the intestinal lumen.
First-Pass Metabolism in the Gut Wall: The intestinal wall also contains metabolic enzymes that can metabolize the compound before it reaches the liver.
Troubleshooting Guides
Issue 1: High Variability in Metabolic Stability Data
Potential Cause
Troubleshooting Step
Compound Solubility Issues
Ensure your compound is fully dissolved in the incubation buffer. Use a low percentage of a co-solvent like DMSO. Check for precipitation during the incubation.
Inconsistent Enzyme Activity
Use pooled liver microsomes or hepatocytes from multiple donors to average out individual differences.[12] Always include positive control compounds with known metabolic profiles to ensure the assay is performing as expected.[10]
Analytical Method Variability
Ensure your LC-MS/MS method is robust and validated for the specific compound.[16] Use a suitable internal standard to account for variations in sample processing and instrument response.[17]
Incorrect Cofactor Concentration
Verify the concentration and purity of cofactors like NADPH. Prepare cofactor solutions fresh before each experiment.[18]
Issue 2: Compound is Unstable in the Absence of NADPH
Potential Cause
Troubleshooting Step
Chemical Instability
The compound may be inherently unstable at the pH or temperature of the incubation. Run a control incubation in buffer without any biological matrix to assess chemical stability.
Non-NADPH Dependent Enzymatic Degradation
The compound might be metabolized by enzymes that do not require NADPH, such as esterases or hydrolases present in the microsomal or hepatocyte preparations.[10]
Binding to Plasticware
Highly lipophilic compounds can adsorb to plastic labware. Use low-binding plates and vials to minimize this effect.
Issue 3: Discrepancy Between in vitro Data and in vivo Pharmacokinetic Profile
Potential Cause
Troubleshooting Step
Species Differences in Metabolism
Metabolic pathways can vary significantly between species.[19] It is advisable to test metabolic stability in microsomes or hepatocytes from the species that will be used for in vivo studies.
Contribution of Extrahepatic Metabolism
Metabolism can also occur in other tissues like the intestine, kidneys, and lungs. If hepatic metabolism is low but in vivo clearance is high, consider investigating extrahepatic metabolism.
Formation of Active Metabolites
The parent compound might be rapidly converted to a metabolite that is also biologically active. It is important to identify and quantify major metabolites.[20]
Quantitative Data Summary
The following tables provide example data from typical metabolic stability assays to aid in data interpretation and comparison.
Table 1: Microsomal Stability of Indazole Analogs
Compound
t½ (min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Indazole-Parent
15.2
45.6
Indazole-F
45.8
15.1
Indazole-Cl
55.1
12.6
Indazole-OMe
8.9
77.9
This table illustrates how substitution can impact metabolic stability. Halogenation (F, Cl) at a metabolic "soft spot" increases the half-life and decreases clearance, while an electron-donating group (OMe) can make the compound more susceptible to metabolism.
Table 2: Comparison of Metabolic Stability Across Species
Compound
Human t½ (min)
Rat t½ (min)
Mouse t½ (min)
Dog t½ (min)
Compound X
65.4
22.1
15.8
80.2
Compound Y
30.1
35.6
33.4
28.9
This table highlights the importance of evaluating inter-species differences in metabolism. Compound X shows significant species differences, suggesting rat and mouse may be poor predictors for human pharmacokinetics in this case.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound due to Phase I metabolism.
Materials:
Pooled liver microsomes (human, rat, etc.)
Test compound
Phosphate buffer (100 mM, pH 7.4)
NADPH regenerating system or NADPH solution
Positive control compounds (e.g., testosterone, verapamil)
Acetonitrile or other organic solvent for reaction termination
96-well plates
Incubator/shaker (37°C)
LC-MS/MS system
Methodology:
Preparation: Thaw liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[21] Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Incubation Mixture: In a 96-well plate, add the diluted microsomes and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution (final concentration typically 1 mM).[11]
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
Analysis: Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.[11]
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[11]
Visualizations
Caption: Common metabolic pathways for indazole compounds.
Caption: Workflow for a microsomal stability assay.
Caption: Decision tree for improving metabolic stability.
Technical Support Center: Refinement of Indazole Synthesis via C-H Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of indazoles via transition-metal-ca...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of indazoles via transition-metal-catalyzed C-H activation.
Frequently Asked Questions (FAQs)
Q1: What are the most common transition-metal catalysts used for indazole synthesis via C-H activation?
A1: The most prominently used catalysts are based on rhodium(III), cobalt(III), and palladium(II).[1][2][3] Rhodium complexes, such as [Cp*RhCl₂]₂, are frequently employed for their high efficiency in coupling azobenzenes with aldehydes or alkenes.[2][4] Cobalt(III) catalysts are a more cost-effective alternative, with air-stable cationic Co(III) complexes enabling one-step benchtop syntheses.[1] Palladium catalysts, like Pd(OAc)₂, are often used for intramolecular C-H amination of hydrazones.[2]
Q2: What is the role of additives like silver salts (e.g., AgSbF₆) and copper salts (e.g., Cu(OAc)₂) in these reactions?
A2: Silver salts, particularly AgSbF₆, are often used as halide abstractors to generate a more catalytically active, cationic metal center (e.g., [CpRh]²⁺) from a precatalyst like [CpRhCl₂]₂.[2] Copper(II) salts, such as Cu(OAc)₂, typically function as an oxidant in the catalytic cycle, facilitating the regeneration of the active catalyst.[2] In some Rh(III)-catalyzed transformations, Cu(II) has been observed to improve yields even when it does not serve as the primary oxidant.[1]
Q3: How do directing groups on the starting materials guide the C-H activation?
A3: Directing groups are crucial for achieving regioselectivity. They coordinate to the metal center, positioning it in close proximity to a specific C-H bond for activation. Common directing groups for indazole synthesis include the azo group in azobenzenes, hydrazones, and imidates.[1][2][5] The choice of directing group is fundamental to the reaction's success and the type of indazole derivative produced.
Q4: What factors primarily influence the regioselectivity of C-H functionalization on unsymmetrical substrates?
A4: Regioselectivity is governed by a combination of steric and electronic factors.[4][6]
Steric Effects: C-H activation generally occurs at the less sterically hindered position. For instance, meta-substituted azobenzenes often react exclusively at the less hindered C-H site.[2][4][6]
Electronic Effects: The reaction typically favors C-H bonds on the more electron-rich aromatic ring.[4][6] However, the interplay between sterics and electronics can be complex, and in some cases, functionalization may occur on a less electron-rich ring if steric hindrance on the electron-rich ring is too great.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Potential Cause
Suggested Solution
Inactive Catalyst
The active catalytic species may not be forming. If using a precatalyst like [Cp*RhCl₂]₂, ensure the halide abstractor (e.g., AgSbF₆) is fresh and added correctly to generate the cationic species.[2] For Co(III) catalysis, a small amount of an acid additive like AcOH can be crucial.[1]
Reversibility of C-H Addition
The initial addition of the C-H bond across a polarized π-bond (like an aldehyde) can be reversible.[1][4] Subsequent cyclative capture must be efficient to drive the reaction forward. Try using more electron-deficient aldehydes, as this can favor the initial addition product.[4]
Poor Substrate Reactivity
Highly electron-deficient substrates (e.g., azobenzenes with multiple CF₃ groups) can exhibit lower reactivity, leading to reduced yields.[4][6] Conversely, some very electron-rich substrates may coordinate too strongly, inhibiting catalysis. Optimization of temperature and reaction time may be necessary.
Atmospheric Conditions
While some modern catalysts are air-stable, many C-H activation reactions are sensitive to air and moisture.[1] Perform the reaction under an inert atmosphere (Nitrogen or Argon). If using hydroxyl-substituted substrates, adding a drying agent like MgSO₄ can improve yields.[4][6]
Problem 2: Poor or Incorrect Regioselectivity with Unsymmetrical Substrates
Potential Cause
Suggested Solution
Competing Steric and Electronic Effects
When electronic and steric influences are contradictory, a mixture of regioisomers can result. For example, a 4-methoxy-substituted azobenzene can yield a mixture of products because electronic factors favor one ring while steric factors are less differentiating.[6]
Modification of Directing Group
Modify the directing group to enhance steric bias. Introducing bulky substituents can force the reaction to occur exclusively at the less hindered site. This has been used to develop removable aryl groups for preparing N-unsubstituted indazoles.[4][6]
Reaction Conditions
Solvent and temperature can sometimes influence regioselectivity. Screen different solvents (e.g., dioxane, THF, DCE) and run the reaction at various temperatures to see if the isomer ratio improves.[2][4]
Problem 3: Formation of Undesired Byproducts
Potential Cause
Suggested Solution
Side Reactions of Starting Material
In some cases, the starting materials or intermediates can undergo alternative reaction pathways. For example, Rh(III)-mediated reactions of azobenzenes with alkenes can yield 3-acyl indazoles if performed under an oxygen atmosphere instead of an inert one.[2]
Catalyst Decomposition
At high temperatures or over long reaction times, the catalyst may decompose, leading to side reactions or incomplete conversion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating.
Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 2-Aryl-2H-Indazoles [2][4]
Preparation: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the azobenzene substrate (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (5.0 mol %), and AgSbF₆ (20 mol %).
Inert Atmosphere: Seal the vial with a Teflon-lined cap, and evacuate and backfill with argon or nitrogen three times.
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., dioxane or THF, 1.0 mL) via syringe, followed by the aldehyde (0.40 mmol, 2.0 equiv).
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 24 hours).
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and filter it through a short plug of silica gel to remove inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-aryl-2H-indazole product.
Visualizations
Caption: A logical workflow for troubleshooting common issues in indazole synthesis.
Caption: Key mechanistic steps in a typical C-H activation cycle for indazole synthesis.
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4,6-Difluoro-3-methyl-1H-indazole
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,6-Difluoro-3-methyl-1H-indazole and its structural isomer, 6,7-Difluoro-3-methyl-1H-indazole. The...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,6-Difluoro-3-methyl-1H-indazole and its structural isomer, 6,7-Difluoro-3-methyl-1H-indazole. The data presented is essential for the unambiguous identification and characterization of these fluorinated indazole derivatives, which are of significant interest in medicinal chemistry and drug development.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 4,6-Difluoro-3-methyl-1H-indazole and 6,7-Difluoro-3-methyl-1H-indazole. The data was acquired in DMSO-d₆.[1]
The synthesis of 4,6-Difluoro-3-methyl-1H-indazole was achieved through the reaction of 2',4',6'-trifluoroacetophenone with hydrazine hydrate.[1] A mixture of the starting acetophenone and an excess of hydrazine hydrate in ethanol was refluxed for an extended period. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the resulting residue was purified by column chromatography on silica gel to yield the pure product.[1]
NMR Spectroscopy:
All NMR spectra were recorded on a Bruker AVANCE-400 spectrometer.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C). Coupling constants (J) are given in Hertz (Hz). For the acquisition of ¹³C NMR spectra, a proton-decoupled pulse sequence was used.[1]
NMR Characterization Workflow
The following diagram illustrates the general workflow for the NMR characterization of the synthesized indazole derivatives.
Caption: Workflow for the synthesis and NMR characterization of fluorinated indazoles.
Comparative Analysis of Mass Spectrometry Techniques for 4,6-Difluoro-3-methyl-1H-indazole
This guide provides a comparative analysis of various mass spectrometry (MS) techniques for the characterization of 4,6-Difluoro-3-methyl-1H-indazole, a small fluorinated heterocyclic molecule of interest in drug discove...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comparative analysis of various mass spectrometry (MS) techniques for the characterization of 4,6-Difluoro-3-methyl-1H-indazole, a small fluorinated heterocyclic molecule of interest in drug discovery and development. Given the absence of specific published mass spectra for this compound, this guide outlines the expected outcomes based on the analysis of similar molecules and provides standardized experimental protocols. Additionally, it compares mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful alternative for structural elucidation.
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone analytical technique in pharmaceutical sciences, offering high sensitivity and structural information from minute sample quantities.[1] The choice of instrumentation and ionization source is critical for the successful analysis of a novel compound like 4,6-Difluoro-3-methyl-1H-indazole.
Comparison of LC-MS and GC-MS
The suitability of Liquid Chromatography-Mass Spectrometry (LC-MS) versus Gas Chromatography-Mass Spectrometry (GC-MS) largely depends on the analyte's volatility and thermal stability.[2][3][4][5]
Feature
LC-MS
GC-MS
Suitability for 4,6-Difluoro-3-methyl-1H-indazole
Sample State
Liquid
Gas (requires volatility)
Indazoles are generally solids with moderate volatility. LC-MS is directly applicable. GC-MS would require confirmation of sufficient volatility and thermal stability.
Mobile Phase
Liquid
Inert Gas
LC-MS offers a wider range of mobile phases to optimize separation.
Ionization
Soft (ESI, APCI)
Hard (EI) and Soft (CI)
LC-MS with soft ionization is likely to preserve the molecular ion. GC-MS with EI will likely cause extensive fragmentation, providing structural clues.[2]
Derivatization
Rarely needed
Often required for non-volatile or polar compounds
Unlikely to be necessary for this compound in either technique.
Comparison of Ionization Techniques
The ionization method dictates the type of ions generated and the extent of fragmentation.
Ionization Type
Principle
Expected Outcome for 4,6-Difluoro-3-methyl-1H-indazole
Electrospray Ionization (ESI)
Soft ionization in the liquid phase, ideal for polar and ionizable compounds.[6]
As a moderately polar molecule, it is expected to ionize well in positive ion mode, likely forming the protonated molecule [M+H]⁺ (m/z 169.07). Minimal fragmentation is expected.
Atmospheric Pressure Chemical Ionization (APCI)
Softer ionization than EI, suitable for less polar and more volatile compounds that are thermally stable.[6][7]
This technique is a strong candidate, likely to produce the protonated molecule [M+H]⁺. It is a good alternative if ESI response is poor.[7]
Electron Impact (EI)
Hard ionization in the gas phase, leading to extensive and reproducible fragmentation.[8][9]
This method would produce a molecular ion [M]⁺• (m/z 168.06) and a rich fragmentation pattern, which is highly valuable for structural elucidation and library matching.[8][9]
Predicted Fragmentation Pathways
Electron Impact (EI) ionization is expected to produce a characteristic fragmentation pattern for 4,6-Difluoro-3-methyl-1H-indazole. The molecular ion (m/z 168) would be the highest mass peak, and subsequent fragment ions would arise from the cleavage of the weakest bonds.
Caption: Predicted EI Fragmentation Pathway for 4,6-Difluoro-3-methyl-1H-indazole.
Alternative Analytical Technique: NMR Spectroscopy
For unequivocal structure determination, especially for novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. For fluorinated compounds, ¹⁹F NMR is particularly powerful.[10]
Key Advantages of NMR:
Definitive Structure Elucidation: Provides detailed information about the carbon-hydrogen framework and the position of substituents.
¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environment and coupling to other nuclei (¹H, ¹³C).[10][11] This is crucial for confirming the 4,6-difluoro substitution pattern.
Non-destructive: The sample can be recovered after analysis.
Comparison of Mass Spectrometry and NMR Spectroscopy
Feature
Mass Spectrometry
NMR Spectroscopy
Primary Information
Molecular weight and fragmentation pattern
Atomic connectivity and 3D structure
Sensitivity
High (picomole to femtomole)
Lower (micromole to nanomole)
Sample Amount
Micrograms or less
Milligrams
Analysis Time
Fast (minutes per sample)
Slower (minutes to hours per experiment)
Structural Information
Inferred from fragmentation
Direct structural evidence
Quantitation
Excellent with standards
Good, can be absolute (qNMR)
Experimental Protocols
LC-MS Protocol for 4,6-Difluoro-3-methyl-1H-indazole
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to 1-10 µg/mL with the initial mobile phase composition.
Chromatography:
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
Mass Spectrometry (ESI):
Ionization Mode: Positive.
Capillary Voltage: 3.5 kV.
Drying Gas Flow: 10 L/min.
Drying Gas Temperature: 300 °C.
Nebulizer Pressure: 35 psi.
Scan Range: m/z 50-500.
Fragmentation Voltage: 70 V (for initial analysis, can be ramped for MS/MS).
GC-MS Protocol for 4,6-Difluoro-3-methyl-1H-indazole
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane. Dilute as necessary.
Gas Chromatography:
Column: A non-polar or medium-polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Split (e.g., 20:1 ratio).
Oven Program: Hold at 80 °C for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Mass Spectrometry (EI):
Ion Source Temperature: 230 °C.
Electron Energy: 70 eV.
Scan Range: m/z 40-400.
Analytical Workflow
The characterization of a novel compound like 4,6-Difluoro-3-methyl-1H-indazole typically follows a structured workflow to ensure comprehensive data acquisition and confident structural confirmation.
Caption: General workflow for the characterization of a novel small molecule.
Conclusion
For the comprehensive analysis of 4,6-Difluoro-3-methyl-1H-indazole, a multi-faceted approach is recommended. LC-MS with ESI or APCI is ideal for initial molecular weight confirmation and purity assessment due to its soft ionization.[6][12] GC-MS with EI would provide valuable structural information through its reproducible fragmentation patterns.[8] However, for unambiguous structure elucidation, these mass spectrometry techniques should be used in conjunction with NMR spectroscopy, with ¹⁹F NMR being particularly crucial for confirming the identity and substitution pattern of this fluorinated indazole derivative.[10] This combined analytical strategy ensures a high degree of confidence in the compound's characterization, which is essential for its progression in research and development pipelines.
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Indazole Inhibitors
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated indazole inhibitors, supported by experimental data, to objectively assess the impact of fluorination on inhibitory potency.
The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[1] In the context of indazole-based inhibitors, a versatile scaffold in numerous therapeutic areas, fluorination has emerged as a powerful strategy to enhance potency and selectivity. This guide examines specific case studies to illustrate this principle.
Comparative Potency Analysis
The following tables summarize the quantitative impact of fluorination on the potency of indazole inhibitors against two distinct enzyme targets: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and Nitric Oxide Synthase (NOS).
Rho Kinase (ROCK1) Inhibition
Data clearly indicates that the position of fluorine substitution on the indazole ring is critical for ROCK1 inhibitory activity. A fluorine atom at the C6 position leads to a dramatic increase in potency.
Compound ID
Target
Fluorination
IC50 (nM)
Fold Improvement (vs. Non-Fluorinated)
-
ROCK1
Non-Fluorinated (Hypothetical)
>1000
-
51
ROCK1
4-Fluoroindazole
2500
N/A (decrease in potency)
52
ROCK1
6-Fluoroindazole
14
>71x
53a
ROCK1
6-Fluoroindazole
7
>142x
53b
ROCK1
6-Fluoroindazole
6
>166x
Table 1: Comparison of fluorinated and a hypothetical non-fluorinated indazole inhibitor for ROCK1. Data sourced from[1].
Nitric Oxide Synthase (NOS) Inhibition
Fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for neuronal NOS (nNOS) over inducible NOS (iNOS). The data below showcases the percentage of inhibition at a given concentration.
Table 2: Comparison of fluorinated and non-fluorinated indazole inhibitors for nNOS and iNOS. Data sourced from[2][3].
Experimental Protocols
The determination of inhibitory potency relies on robust and reproducible experimental assays. Below are detailed methodologies for the key experiments cited in this guide.
Rho Kinase (ROCK1) Inhibition Assay
The inhibitory activity against ROCK1 was determined using an in vitro bioassay, likely a fluorescence-based kinase assay such as the Z'-Lyte® FRET kinase assay.
Principle:
This assay measures the phosphorylation of a synthetic peptide substrate by the ROCK1 enzyme. The inhibitor's potency is quantified by its ability to prevent this phosphorylation.
Methodology:
Reagents: Recombinant human ROCK1 enzyme, a fluorescently labeled synthetic peptide substrate (e.g., Ser/Thr 13 peptide), ATP, and assay buffers.
Procedure:
The ROCK1 enzyme is pre-incubated with varying concentrations of the test compound (fluorinated or non-fluorinated indazole) in a 96-well plate.
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
A development reagent is added to stop the reaction and generate a fluorescent signal.
The fluorescence is measured using a plate reader.
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Nitric Oxide Synthase (NOS) Inhibition Assay
The potency of inhibitors against nNOS and iNOS was evaluated by measuring the formation of L-citrulline from L-arginine.
Principle:
NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide. The assay quantifies the amount of radiolabeled L-citrulline produced from radiolabeled L-arginine.
Methodology:
Enzyme Source: For nNOS, a homogenate from bovine brain cerebellum is used. For iNOS, the enzyme is sourced from murine macrophages (e.g., RAW 264.7 cell line) induced with interferon-gamma and lipopolysaccharide.[2]
The reaction mixture, containing the enzyme source and all necessary cofactors, is pre-incubated with various concentrations of the indazole inhibitor.
The reaction is started by the addition of L-[¹⁴C]arginine.
The mixture is incubated for a defined period at 37°C.
The reaction is terminated by adding a stop buffer (e.g., containing EDTA).
The reaction mixture is applied to a cation-exchange resin column (e.g., Dowex AG50WX-8) to separate the unreacted L-[¹⁴C]arginine from the produced L-[¹⁴C]citrulline.
The radioactivity of the L-[¹⁴C]citrulline in the eluate is quantified using a scintillation counter.
Data Analysis: The amount of L-citrulline formed is a measure of NOS activity. The IC50 values are calculated from the dose-response curves of percentage inhibition versus inhibitor concentration.[2]
Visualizing the Mechanism of Action: The ROCK Signaling Pathway
To provide a clearer context for the data presented, the following diagram illustrates the signaling pathway involving ROCK1. Inhibition of ROCK1 by compounds like the 6-fluoroindazole derivatives can prevent downstream signaling that leads to cellular contraction and other pathological processes.
Caption: The RhoA/ROCK1 signaling pathway leading to cell contraction.
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted-1H-Indazoles
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. T...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive comparison of 4,6-disubstituted-1H-indazoles, focusing on their structure-activity relationships (SAR) as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key targets in cancer immunotherapy.
This guide synthesizes experimental data from recent studies to provide a clear overview of how substitutions at the 4 and 6 positions of the 1H-indazole core influence biological activity. Detailed experimental protocols for key assays are also provided to support further research and development in this promising area.
Data Presentation: Unveiling the Impact of Substitutions
The following tables summarize the in vitro inhibitory activities of a series of 4,6-disubstituted-1H-indazole derivatives against human IDO1 and TDO enzymes, as well as in cell-based assays.
Table 1: In Vitro Inhibitory Activity of 4,6-Disubstituted-1H-Indazoles against IDO1 and TDO. [1][2]
Compound
R4 Substituent
R6 Substituent
IDO1 IC50 (μM) (Enzymatic)
TDO IC50 (μM) (Enzymatic)
IDO1 IC50 (μM) (HeLa cells)
TDO IC50 (μM) (A172 cells)
35
4-chlorophenyl
H
0.74
2.93
1.37
7.54
HT-28
nitro-aryl
-
-
0.62
-
-
HT-30
nitro-aryl
-
-
0.17
-
-
HT-37
nitro-aryl
-
0.91
0.46
-
-
Table 2: Anticancer Activity of Indazole Derivatives. [3][4]
Compound
Cancer Cell Line
IC50 (μM)
2f
4T1 (Breast Cancer)
0.23–1.15
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals key structural features that govern the inhibitory potency and selectivity of 4,6-disubstituted-1H-indazoles:
Substitution at the C-4 Position: The presence of a nitro-aryl group at the C-4 position of the 1H-indazole ring appears to be beneficial for TDO inhibition.[2] For instance, compounds HT-28 and HT-30, both featuring a nitro-aryl substituent at this position, demonstrated potent and selective TDO inhibition with IC50 values of 0.62 μM and 0.17 μM, respectively.[5]
Substitution at the C-6 Position: Modifications at the C-6 position significantly influence the activity and selectivity for both IDO1 and TDO.[2] Further exploration of various substituents at this position is crucial for optimizing dual inhibitors or achieving selectivity for one enzyme over the other.
Dual Inhibition: Compound HT-37, with specific substitutions at both C-4 and C-6, exhibited dual inhibitory activity against both IDO1 and TDO, with IC50 values of 0.91 μM and 0.46 μM, respectively.[5] This highlights the potential to fine-tune the substitution pattern to achieve a desired dual-targeting profile.
Anticancer Activity: Beyond IDO1/TDO inhibition, certain indazole derivatives have shown direct anticancer effects. Compound 2f, for example, displayed potent growth inhibitory activity against several cancer cell lines.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and advancement of research.
IDO1 and TDO Enzymatic Inhibition Assay[1]
Reagents and Materials:
Recombinant human IDO1 and TDO enzymes
L-Tryptophan (substrate)
Methylene blue
Ascorbic acid
Catalase
Potassium phosphate buffer (pH 6.5)
Test compounds (4,6-disubstituted-1H-indazoles)
96-well plates
Spectrophotometer
Assay Procedure:
The reaction is performed in a 96-well plate in a final volume of 200 μL.
The reaction mixture contains potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
Test compounds at various concentrations are pre-incubated with the enzyme (IDO1 or TDO) for 10 minutes at 25°C.
The reaction is initiated by the addition of L-tryptophan.
The plate is incubated for a specific time (e.g., 60 minutes) at 37°C.
The reaction is stopped by the addition of 30% trichloroacetic acid.
The mixture is then incubated at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
After centrifugation to remove precipitated protein, the absorbance of the supernatant is measured at 480 nm.
The concentration of kynurenine produced is calculated from a standard curve.
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 and TDO Inhibition Assay[1]
Cell Lines and Culture:
HeLa cells (for IDO1 assay) and A172 cells (for TDO assay) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
For the IDO1 assay, HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.
Assay Procedure:
Cells are seeded in 96-well plates and allowed to adhere overnight.
The cells are then treated with various concentrations of the test compounds for 1 hour.
L-tryptophan is added to the culture medium, and the cells are incubated for an additional 24-48 hours.
The supernatant is collected, and the concentration of kynurenine is measured using a colorimetric method with Ehrlich's reagent.
The absorbance is read at 490 nm.
IC50 values are calculated as described for the enzymatic assay.
In Vitro Anticancer Activity Screening (MTT Assay)[3][4]
A Comparative Guide to the Purity Validation of 4,6-Difluoro-3-methyl-1H-indazole by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the purity of 4,6-Difluoro-3-methyl-1H-indazole from different sources, validated by a robust High-Perform...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 4,6-Difluoro-3-methyl-1H-indazole from different sources, validated by a robust High-Performance Liquid Chromatography (HPLC) method. The presented data and protocols are intended to assist researchers in selecting high-purity materials critical for reproducible and reliable results in drug discovery and development.
Introduction
4,6-Difluoro-3-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities, often serving as a key building block in the synthesis of therapeutic agents.[1][2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, affect biological assay results, and compromise the integrity of the final active pharmaceutical ingredient (API). This guide outlines a detailed HPLC method for the purity assessment of 4,6-Difluoro-3-methyl-1H-indazole and compares it with a commercially available alternative, 4-Fluoro-1-methyl-1H-indazole.
Experimental Protocol: Purity Determination by HPLC
A reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of 4,6-Difluoro-3-methyl-1H-indazole and the separation of its potential impurities.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Program:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-25 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Standard and Sample Preparation:
Standard Solution: Accurately weigh and dissolve an appropriate amount of 4,6-Difluoro-3-methyl-1H-indazole reference standard in the sample diluent to obtain a final concentration of 1 mg/mL.
Sample Solution: Prepare the sample of 4,6-Difluoro-3-methyl-1H-indazole to be tested in the same manner as the standard solution.
Data Presentation: Purity Comparison
The developed HPLC method was used to assess the purity of a sample of 4,6-Difluoro-3-methyl-1H-indazole and compare it with a related compound, 4-Fluoro-1-methyl-1H-indazole, obtained from a commercial supplier. The results are summarized in the table below.
1H-Indazole vs. 2H-Indazole: A Comparative Analysis of Tautomer Stability
An objective guide for researchers, scientists, and drug development professionals on the relative stability of 1H- and 2H-indazole tautomers, supported by experimental and computational data. Indazole, a bicyclic hetero...
Author: BenchChem Technical Support Team. Date: November 2025
An objective guide for researchers, scientists, and drug development professionals on the relative stability of 1H- and 2H-indazole tautomers, supported by experimental and computational data.
Indazole, a bicyclic heteroaromatic compound, is a crucial scaffold in medicinal chemistry. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, the stability of which is a critical factor in its chemical reactivity and biological activity. This guide provides a comparative study of the stability of these two tautomers, presenting quantitative data, outlining experimental methodologies for their characterization, and illustrating their relationship.
Relative Stability: A Quantitative Comparison
The 1H-tautomer of indazole is widely recognized as the more thermodynamically stable form in the gas phase, in solution, and in the solid state.[1][2][3][4][5] This increased stability is often attributed to its benzenoid structure, which confers greater aromaticity compared to the ortho-quinoid character of the 2H-tautomer.[3][6] However, the energy difference between the two tautomers is relatively small, allowing for the existence of both forms in equilibrium. This equilibrium can be influenced by factors such as solvent polarity and the presence of substituents.[7][8]
The following table summarizes the experimentally and computationally determined energy differences between the 1H- and 2H-indazole tautomers.
It is noteworthy that while the 1H form is generally more stable, specific substitution patterns and intermolecular interactions, such as hydrogen bonding, can stabilize the 2H-tautomer.[7][8] For example, in less polar solvents like CDCl₃ or CD₂Cl₂, certain substituted indazoles show a predominance of the 2H tautomer due to the formation of strong intramolecular hydrogen bonds.[7][8]
Experimental and Computational Methodologies
The determination of the relative stability and the position of the tautomeric equilibrium of indazoles relies on a combination of spectroscopic and computational techniques.
Experimental Protocols:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR: These are powerful tools for distinguishing between the 1H- and 2H-isomers. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the NH proton. For instance, in ¹H-NMR, the resonance of the 7-H proton in N-2 isomers typically appears at a higher frequency (deshielded) compared to the corresponding N-1 isomers.[1]
Protocol Outline:
Dissolve the indazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
Analyze the chemical shifts and coupling constants to identify the major tautomer present. The integration of signals can provide a quantitative measure of the tautomer ratio in solution.
Solid-State NMR (CP/MAS): This technique is employed to determine the predominant tautomer in the solid state, where intermolecular interactions can play a significant role.[13]
Nuclear Quadrupole Resonance (NQR) Spectroscopy: NQR is a highly sensitive method for studying the electronic environment of quadrupolar nuclei, such as ¹⁴N. It is particularly useful for investigating tautomerism in solid heterocyclic compounds.[11]
UV-Vis Spectroscopy: The electronic absorption spectra of 1H- and 2H-indazoles can differ, allowing for the study of the tautomeric equilibrium, especially in the excited state.[14]
Computational Protocols:
Quantum Chemical Calculations (Ab initio and DFT):
Methodology: Computational methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with appropriate basis sets (e.g., 6-31G**, 6-311++G(d,p)) are used to calculate the ground-state energies of the 1H- and 2H-tautomers.[6][9][10]
Protocol Outline:
Construct the molecular geometries of both 1H- and 2H-indazole.
Perform geometry optimization to find the minimum energy structures for both tautomers.
Calculate the single-point energies of the optimized structures.
The difference in the calculated energies provides the relative stability of the tautomers. Thermal energy corrections and entropy effects can also be included to determine the Gibbs free energy difference.[9]
Tautomeric Equilibrium and Interconversion
The relationship between 1H- and 2H-indazole is a dynamic equilibrium. The following diagram illustrates this tautomerization process, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.
Caption: Tautomeric equilibrium between 1H-indazole and 2H-indazole.
A Comparative Guide to the Binding Selectivity of Fluorinated Indazole Cores
For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The indazole core, a prominent pharmacophore in numerous clinically approved drugs, has been a particular focus for such modifications, leading to the development of potent enzyme inhibitors.[3][4] This guide provides an objective comparison of the binding selectivity of various fluorinated indazole cores, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design and evaluation of next-generation targeted therapies.
Comparative Binding Selectivity of Fluorinated Indazole Derivatives
The selectivity of a drug candidate is a critical determinant of its therapeutic index. Fluorination of the indazole core can significantly influence binding affinity and selectivity, often depending on the position of the fluorine atom.[3][5] The following table summarizes the inhibitory activity (IC50) of representative fluorinated indazole compounds against their primary kinase targets and a selection of off-targets to illustrate their selectivity profiles.
Note: "-" indicates data not provided in the cited sources. "High selectivity" indicates the source reported selectivity over other kinases (e.g., PDGFRs, FGFRs, CSF1R) without providing specific values.[6][8]
Key Experimental Protocols
The assessment of binding selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for a common biochemical binding assay and a cell-based proliferation assay used to characterize kinase inhibitors.
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay, a common method for quantifying the binding of inhibitors to a kinase's ATP pocket.[9][10]
Objective: To determine the IC50 value of a test compound by measuring its ability to displace a fluorescently labeled tracer from the kinase active site.
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration should typically be 3 times the desired concentration in the assay.
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer. The final concentrations should be 3 times the desired final assay concentrations (e.g., 15 nM kinase, 6 nM antibody).[10]
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at a concentration 3 times its final desired concentration.
Assay Assembly:
Add 5 µL of the serially diluted test compound to the wells of the 384-well plate.
Add 5 µL of the kinase/antibody mixture to each well.
Add 5 µL of the tracer solution to each well to initiate the reaction.
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
Data Acquisition: Read the plate using a microplate reader capable of TR-FRET.
Excite the Europium donor fluorophore at ~340 nm.
Measure the emission from the Europium donor at 615 nm and the Alexa Fluor™ 647 acceptor at 665 nm.
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm).
A decrease in the FRET signal (emission ratio) corresponds to the displacement of the tracer by the test compound.
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of a compound's cytotoxic or anti-proliferative effects.[11]
Objective: To determine the GI50/IC50 value of a test compound by measuring its effect on the proliferation of a cancer cell line.
Materials:
Human cancer cell line (e.g., MCF-7 for breast cancer, A375 for melanoma)[12][13]
Cell culture medium and supplements (e.g., DMEM, FBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well cell culture plate
Procedure:
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the appropriate wells. Include vehicle-only wells as a negative control.
Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the water-soluble yellow MTT into insoluble purple formazan crystals.
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).
Plot the percentage of cell viability against the logarithm of the compound concentration.
Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates a typical workflow for characterizing the binding selectivity of novel chemical entities like fluorinated indazole cores.
Workflow for evaluating kinase inhibitor selectivity.
Many fluorinated indazole derivatives are designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][14] Inhibiting this pathway can restrict tumor growth by limiting blood supply.
A Researcher's Guide to Cross-Referencing Experimental NMR Data with Theoretical Calculations
In modern structural elucidation and drug development, the synergy between experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical quantum mechanical calculations provides a powerful framework for veri...
Author: BenchChem Technical Support Team. Date: November 2025
In modern structural elucidation and drug development, the synergy between experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical quantum mechanical calculations provides a powerful framework for verifying chemical structures and understanding molecular properties. This guide offers a comprehensive comparison of methodologies, detailing the protocols for integrating these two approaches and showcasing the software tools that facilitate this process. The in silico prediction of NMR chemical shifts via quantum mechanics is now a common practice to aid in structural assignment[1]. By computing spectra for several candidate structures, researchers can compare these with experimental values to identify the best match[1].
Performance Comparison of Theoretical Methods
The accuracy of theoretical NMR predictions is highly dependent on the computational method employed. Density Functional Theory (DFT) is the most common approach, but the choice of functional and basis set significantly impacts the outcome. Below is a comparison of common DFT functionals and their typical performance in predicting ¹³C NMR chemical shifts.
Methodology
Typical Mean Absolute Error (MAE) for ¹³C Chemical Shifts (ppm)
Key Characteristics
Primary Application
GGA Functionals (e.g., PBE, BLYP)
5 - 10 ppm
Faster computation, but generally lower accuracy.[1] Limited to general-gradient approximation.[1]
Initial screening, large molecules, solid-state calculations.[1]
Hybrid Functionals (e.g., B3LYP, PBE0)
1 - 5 ppm
Incorporates a portion of exact Hartree-Fock exchange, leading to higher accuracy. Significantly improves predictions for ¹³C, ¹⁵N, and ¹⁷O shifts.[1][2]
High-accuracy predictions for small to medium-sized organic molecules.[3]
Machine Learning (ML) Augmented Methods
1 - 2 ppm
Uses experimental data to train models, improving prediction accuracy over pure QM methods.[1] Can predict shifts with comparable accuracy to DFT in a fraction of the time.[1]
Rapid and accurate prediction for large datasets and complex molecules.[4]
DFT with Relativistic Effects (Spin-Orbit)
Varies (Crucial for heavy atoms)
Essential for molecules containing heavy elements, as relativistic effects can significantly alter chemical shifts.[2][5]
Compounds containing elements from the 4th period and below.[2]
Software Tools for NMR Calculation and Analysis
A variety of software packages are available to perform theoretical NMR calculations and analyze experimental data. The choice of software often depends on the specific research needs, available computational resources, and user expertise.
Software
Type
Key Features
Website/Reference
Gaussian
Commercial
Widely used suite for a broad range of quantum chemistry calculations, including NMR shielding tensors.[6][7]
gaussian.com
NWChem
Open Source
High-performance computational chemistry software designed for parallel computing, capable of DFT-based NMR calculations.[8][9][10]
nwchemgit.github.io
Mnova
Commercial
Integrated software for processing, visualizing, and analyzing NMR data, with plugins for prediction and verification.[11]
mestrelab.com
ACD/Labs
Commercial
Provides NMR prediction software and databases for structure verification and elucidation.[11]
acdlabs.com
NMRium
Open Source (Web-based)
Advanced browser-based tool to visualize, process, and analyze 1D and 2D NMR spectra.[12]
nmrium.org
NMRdb.org
Free (Web-based)
Offers prediction of ¹H and ¹³C NMR spectra and hosts a large database of experimental spectra.[6][8]
nmrdb.org
Detailed Methodologies
Experimental Protocol: Acquiring High-Quality NMR Data
Sample Preparation : Dissolve a pure sample in a deuterated solvent of high purity. The choice of solvent can influence chemical shifts, so it should be reported and used in the theoretical model.[3] Ensure appropriate sample concentration to obtain a good signal-to-noise ratio.
Instrument Setup : Use a high-field NMR spectrometer with proper calibration. Perform shimming to optimize magnetic field homogeneity.
Data Acquisition : Acquire standard 1D spectra (e.g., ¹H, ¹³C) and 2D spectra (e.g., COSY, HSQC, HMBC) as needed for full structural assignment. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Spectral Referencing : Reference the chemical shifts to an internal standard, typically Tetramethylsilane (TMS).
Theoretical Protocol: Calculating NMR Chemical Shifts
The following workflow outlines the steps for calculating NMR parameters using quantum chemical software like Gaussian or NWChem.
Structure Input : Generate a 3D structure of the proposed molecule. For flexible molecules, it's crucial to perform a conformational search to identify low-energy conformers.[10]
Geometry Optimization : Optimize the molecular geometry using a suitable level of theory (e.g., B3LYP/6-31G(d)). This step ensures the calculation is performed on a minimum energy structure.[9]
NMR Calculation (Shielding Tensors) : Perform a single-point NMR calculation on the optimized geometry using a higher level of theory (e.g., a larger basis set) for better accuracy.[2] This is often done using the Gauge-Independent Atomic Orbital (GIAO) method.[6][13]
Solvation Effects : Include an implicit solvent model (e.g., IEF-PCM or SMD) that matches the experimental solvent.[3][14]
Reference Standard Calculation : Separately, perform the same geometry optimization and NMR calculation for the reference standard (e.g., TMS) at the exact same level of theory (functional, basis set, and solvent model).[7]
Chemical Shift Conversion : Convert the calculated absolute shielding tensors (σ_calc) to chemical shifts (δ_pred) using the following formula:
δ_pred = σ_ref - σ_calc
where σ_ref is the calculated shielding tensor for the reference standard.[7]
Boltzmann Averaging (for flexible molecules) : For molecules with multiple stable conformers, calculate the NMR parameters for each. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers based on their relative energies.[10]
Visualization of Workflows
Visualizing the process of cross-referencing experimental and theoretical data helps clarify the logical flow from hypothesis to validation.
Caption: General workflow for structural validation by comparing experimental and theoretical NMR data.
For biomolecules like proteins, where models might be generated by programs like AlphaFold, NMR provides a critical tool for experimental validation.[15]
Caption: Workflow for validating a predicted protein structure using experimental NMR data.
Efficacy Showdown: A Comparative Analysis of a Novel Indazole Derivative Against a Known FGFR Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pre-clinical efficacy of the novel indazole derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-met...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pre-clinical efficacy of the novel indazole derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, with the established clinical-stage drug, Infigratinib (NVP-BGJ398). This analysis is based on available biochemical assay data and aims to contextualize the potential of this indazole scaffold within the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibitors.
While specific efficacy data for 4,6-Difluoro-3-methyl-1H-indazole is not currently available in the public domain, this guide focuses on a structurally related and well-characterized indazole derivative to provide relevant insights into the potential of this chemical class. The selected compound, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative (referred to as Compound 13a), has demonstrated potent inhibitory activity against FGFR1.[1][2][3]
This guide will compare the biochemical potency of Compound 13a with Infigratinib, a potent and selective pan-FGFR inhibitor that has undergone extensive clinical investigation.[2][4][5][6]
Biochemical Efficacy: A Head-to-Head Comparison
The primary measure of efficacy in early-stage drug discovery is often the half-maximal inhibitory concentration (IC50) in biochemical assays. This value represents the concentration of a compound required to inhibit the activity of a specific target, in this case, the FGFR1 kinase, by 50%.
Note: The data for Compound 13a is from a specific study and may not be directly comparable to the data for Infigratinib due to potential differences in assay conditions.
Infigratinib has also demonstrated potent anti-proliferative activity in various cancer cell lines harboring FGFR alterations. For instance, it inhibits the proliferation of FGFR-dependent BaF3 cells with IC50 values in the low nanomolar range and shows activity against bladder cancer cell lines with FGFR3 fusions.[7] Clinical data from a phase 2 trial in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement showed an objective response rate (ORR) of 23%.[8][9][10]
Experimental Protocols
The determination of biochemical potency (IC50) for kinase inhibitors typically involves in vitro kinase assays. Below is a representative protocol for a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which is a common method for this purpose.
Principle of the ADP-Glo™ Kinase Assay:
This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction, and second, the detection of ADP.
Materials:
Recombinant FGFR1 enzyme
Kinase buffer
ATP
Substrate (e.g., a synthetic peptide)
Test compounds (Compound 13a and Infigratinib)
ADP-Glo™ Reagent
Kinase Detection Reagent
96-well plates
Microplate reader capable of measuring luminescence
Procedure:
Kinase Reaction:
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
In a 96-well plate, add the kinase buffer, the recombinant FGFR1 enzyme, and the substrate.
Add the test compounds at various concentrations.
Initiate the kinase reaction by adding ATP.
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
ADP Detection:
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
Incubate the plate at room temperature for approximately 40 minutes.
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
Incubate the plate at room temperature for 30-60 minutes.
Measure the luminescence using a microplate reader.
Data Analysis:
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Plot the kinase activity against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context of this efficacy comparison, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for a kinase inhibitor assay.
Caption: The FGFR signaling pathway, a key regulator of cellular processes.
Caption: A typical workflow for a kinase inhibition assay.
Validating Novel Indazole Derivatives: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is a critical step in the preclinical evaluation of novel therapeutic candidates such as indazole derivatives. Thi...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is a critical step in the preclinical evaluation of novel therapeutic candidates such as indazole derivatives. This guide provides a comparative overview of key in vitro assays, complete with experimental protocols and performance data, to aid in the rigorous assessment of these promising compounds.
The discovery of novel indazole derivatives as potential anticancer agents has spurred the need for reliable and reproducible in vitro assays to characterize their biological activity. The validation of these assays ensures that the generated data is accurate, precise, and suitable for its intended purpose, ultimately guiding decisions in the drug development pipeline. This guide will delve into the essential in vitro assays for evaluating indazole derivatives, presenting comparative data and detailed methodologies.
Key In Vitro Assays for Indazole Derivative Validation
A panel of in vitro assays is typically employed to elucidate the anticancer potential of novel indazole derivatives. These assays assess various aspects of cellular function, from general cytotoxicity to specific molecular interactions.
Cytotoxicity and Antiproliferative Assays
These assays are fundamental in determining the concentration-dependent effect of a compound on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.
Table 1: Comparison of IC50 Values (μM) of Novel Indazole Derivatives in Various Cancer Cell Lines
Note: '-' indicates data not available in the cited source.
Kinase Inhibition Assays
Given that many indazole derivatives function as kinase inhibitors, directly measuring their effect on specific kinase activity is crucial.[5][6] These assays are vital for understanding the mechanism of action and for optimizing lead compounds for selectivity and potency.
Table 2: Performance Characteristics of Kinase Inhibition Assays
Assay Type
Principle
Key Parameters
Advantages
Disadvantages
Radioactive Kinase Assay (e.g., P32)
Measures the transfer of a radiolabeled phosphate from ATP to a substrate.
IC50, Ki
High sensitivity, considered a "gold standard".
Requires handling of radioactive materials, low throughput.
LanthaScreen™ Eu Kinase Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competition binding assay.
IC50, Kd
Homogeneous, high-throughput, non-radioactive.
Potential for compound interference with fluorescence.
Luciferase-based Kinase Assay
Measures ATP consumption by a kinase using a luciferase-luciferin reaction.
IC50
High sensitivity, broad applicability.
Susceptible to interference from ATP-competitive inhibitors.
Experimental Protocols
Detailed and standardized protocols are the bedrock of assay validation. Below are representative protocols for commonly used assays in the evaluation of indazole derivatives.
MTT Cell Viability Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.[7]
Compound Treatment: Treat the cells with a range of concentrations of the indazole derivative (e.g., 0.625 to 10 μM) and a vehicle control for 48 hours.[8]
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[7]
Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.[7]
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
This protocol outlines the general steps for a P32 radioactive kinase assay.
Reaction Setup: In a microcentrifuge tube, combine the kinase, a specific peptide substrate, and the indazole derivative at various concentrations.
Initiation: Start the reaction by adding a mixture of ATP and [γ-32P]ATP.[10]
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
Separation: Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-32P]ATP.[10]
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery.
Experimental workflow for in vitro validation of novel indazole derivatives.
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
Inhibition of a representative signaling pathway by an indazole derivative.
Conclusion
The validation of in vitro assays is a cornerstone of preclinical drug discovery. For novel indazole derivatives, a multi-faceted approach employing a battery of validated assays is essential to accurately characterize their therapeutic potential. By adhering to rigorous experimental protocols and systematically evaluating key performance parameters, researchers can generate high-quality, reproducible data that will confidently drive the advancement of promising new anticancer agents.
A Researcher's Guide to Substituent Chemical Shifts in Fluorinated Aromatics
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical substituents on fluorinated aromatic rings is paramount. The strategic placement of fluorine atoms and other...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical substituents on fluorinated aromatic rings is paramount. The strategic placement of fluorine atoms and other functional groups can dramatically alter a molecule's electronic properties, influencing everything from reaction kinetics to biological activity. This guide provides a comparative analysis of substituent chemical shifts (SCS) in fluorinated aromatics, supported by experimental data and detailed protocols, to aid in the rational design and analysis of novel compounds.
The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus—namely its 100% natural abundance, high sensitivity, and wide chemical shift range—make it an exceptional probe for elucidating the electronic environment within a molecule.[1] Alterations to this environment, induced by the addition or modification of substituent groups on an aromatic ring, are reflected in the ¹⁹F NMR spectrum as changes in chemical shift. These substituent-induced changes, or substituent chemical shifts (SCS), provide a quantitative measure of the electronic influence of a given functional group.
Comparative Analysis of Substituent Effects
The electronic effects of a substituent on a fluorinated aromatic ring are broadly categorized into two types: inductive effects and resonance effects. Inductive effects are transmitted through the sigma bond framework and are primarily dependent on the electronegativity of the substituent. Resonance effects, on the other hand, involve the delocalization of pi electrons and are dependent on the ability of the substituent to donate or withdraw electron density through the aromatic system.
The interplay of these effects determines the magnitude and direction of the observed ¹⁹F SCS. Electron-donating groups (EDGs) generally increase electron density at the fluorine nucleus, causing an upfield shift (more shielded), while electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (deshielded).[1] However, the position of the substituent relative to the fluorine atom (ortho, meta, or para) significantly influences the extent to which each of these effects contributes to the overall SCS.
Substituent Chemical Shifts of Monosubstituted Fluorobenzenes
The following table summarizes the experimental ¹⁹F substituent chemical shifts for a series of monosubstituted fluorobenzenes. The SCS values represent the change in chemical shift of the fluorine atom relative to that of unsubstituted fluorobenzene.
Substituent (X)
Position
Inductive Effect
Resonance Effect
¹⁹F SCS (ppm)
-NH₂
para
Weakly Withdrawing
Strongly Donating
-8.0
-OH
para
Withdrawing
Strongly Donating
-6.5
-OCH₃
para
Withdrawing
Strongly Donating
-5.0
-CH₃
para
Weakly Donating
Weakly Donating
-1.5
-H
-
-
-
0.0
-Cl
para
Withdrawing
Weakly Donating
+1.5
-Br
para
Withdrawing
Weakly Donating
+2.0
-COCH₃
para
Withdrawing
Withdrawing
+6.0
-CN
para
Strongly Withdrawing
Withdrawing
+9.5
-NO₂
para
Strongly Withdrawing
Strongly Withdrawing
+10.0
-NH₂
meta
Weakly Withdrawing
-
-0.3
-OCH₃
meta
Withdrawing
-
+0.2
-CH₃
meta
Weakly Donating
-
-0.2
-Cl
meta
Withdrawing
-
+1.0
-NO₂
meta
Strongly Withdrawing
-
+5.8
Note: Negative SCS values indicate an upfield shift (increased shielding) relative to fluorobenzene, while positive values indicate a downfield shift (decreased shielding). Data compiled from various sources.
Experimental Protocols
Accurate determination of ¹⁹F SCS values relies on precise and consistent NMR spectroscopic measurements. The following provides a generalized protocol for the acquisition of ¹⁹F NMR spectra for small organic molecules.
Standard Operating Procedure for ¹⁹F NMR Spectroscopy
1. Sample Preparation:
Dissolve approximately 5-10 mg of the fluorinated aromatic compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
Ensure the chosen solvent does not have signals that overlap with the expected ¹⁹F resonances.
For quantitative comparisons, it is crucial to maintain consistent sample concentrations across all measurements.
2. Instrument Setup and Calibration:
The following procedure is a general guideline and may need to be adapted for specific NMR spectrometers (e.g., Bruker, Jeol).
Insert a standard sample, such as trifluorotoluene or a sealed capillary of CFCl₃, to calibrate the chemical shift reference.
Tune and match the ¹⁹F channel of the NMR probe to the correct frequency.
Shim the magnetic field to achieve optimal homogeneity and resolution. A well-shimmed magnet will produce sharp, symmetrical peaks.
3. ¹⁹F NMR Data Acquisition:
Select a standard one-dimensional ¹⁹F NMR pulse sequence. Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.
Set the spectral width to encompass the expected range of ¹⁹F chemical shifts. For unknown compounds, a wider spectral width may be necessary initially.
The transmitter offset should be centered in the region of the expected resonances.
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
A relaxation delay of 1-5 seconds is typically sufficient for small molecules.
4. Data Processing and Analysis:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum to ensure all peaks are in pure absorption mode.
Apply baseline correction to obtain a flat baseline.
Reference the spectrum to the known chemical shift of the internal or external standard.
Integrate the peaks to determine relative concentrations if necessary.
The substituent chemical shift (SCS) is calculated by subtracting the chemical shift of the fluorine atom in the unsubstituted reference compound (e.g., fluorobenzene) from the chemical shift of the corresponding fluorine atom in the substituted compound:
SCS = δ(substituted) - δ(unsubstituted)
Logical Workflow for Analyzing Substituent Effects
The systematic analysis of substituent chemical shifts in fluorinated aromatics can be visualized as a logical workflow. This process begins with the synthesis or acquisition of a series of related compounds and culminates in the interpretation of their electronic properties.
Workflow for the analysis of substituent chemical shifts in fluorinated aromatics.
This systematic approach, combining careful synthesis, precise NMR spectroscopy, and thorough data analysis, enables researchers to develop a deep understanding of structure-property relationships in fluorinated aromatic systems. This knowledge is invaluable for the rational design of new molecules with tailored electronic properties for applications in drug discovery, materials science, and beyond.
Proper Disposal of 4,6-Difluoro-3-methyl-1H-indazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,6-Difluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound commonly used in pharmaceutical...
Author: BenchChem Technical Support Team. Date: November 2025
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,6-Difluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound commonly used in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Researchers, scientists, and drug development professionals must handle the disposal of this compound as hazardous waste, following all institutional and regulatory guidelines. The information presented herein is based on established protocols for the disposal of halogenated organic compounds and safety data for structurally similar chemicals.
I. Immediate Safety and Handling Precautions
Prior to handling 4,6-Difluoro-3-methyl-1H-indazole for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Due to the potential hazards associated with this and similar compounds, including skin and eye irritation, respiratory tract irritation, and harm if swallowed, the following PPE is mandatory:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection: A laboratory coat.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.
All handling of the compound for disposal purposes should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of 4,6-Difluoro-3-methyl-1H-indazole is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Waste Identification and Segregation:
4,6-Difluoro-3-methyl-1H-indazole is classified as a halogenated organic waste.
It must be segregated from non-halogenated and other incompatible waste streams to prevent dangerous reactions.
Containerization:
Use a dedicated, properly labeled hazardous waste container for the collection of 4,6-Difluoro-3-methyl-1H-indazole waste.
The container must be made of a material compatible with the chemical and have a secure, sealable lid.
The label on the container must clearly state "Hazardous Waste" and list the full chemical name: "4,6-Difluoro-3-methyl-1H-indazole".
Waste Accumulation:
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
This area should be away from sources of heat and ignition and clearly marked.
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
Follow all institutional procedures for waste collection requests.
Disposal of Contaminated Materials:
Any materials that have come into contact with 4,6-Difluoro-3-methyl-1H-indazole, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste in the same designated container.
Empty containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
III. Data Presentation: Waste Characterization
For proper disposal and to provide accurate information to waste management personnel, the following characteristics of 4,6-Difluoro-3-methyl-1H-indazole are provided:
Property
Value
Chemical Name
4,6-Difluoro-3-methyl-1H-indazole
Molecular Formula
C₈H₆F₂N₂
Waste Category
Halogenated Organic Waste
Primary Hazards
Irritant, Harmful if Swallowed
Recommended Disposal
Incineration via a licensed contractor
IV. Experimental Protocols: Decontamination of Glassware
For the decontamination of glassware that has been in contact with 4,6-Difluoro-3-methyl-1H-indazole, the following triple-rinse procedure should be followed:
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual chemical. Collect this rinsate in the designated halogenated hazardous waste container.
Second Rinse: Repeat the rinsing process with another small portion of the solvent. This rinsate must also be collected as hazardous waste.
Third Rinse: A final rinse with the solvent should be performed, with the rinsate again being collected as hazardous waste.
Final Cleaning: After the triple rinse, the glassware can be washed with soap and water as per standard laboratory procedures.
V. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 4,6-Difluoro-3-methyl-1H-indazole.
Caption: Disposal workflow for 4,6-Difluoro-3-methyl-1H-indazole.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of 4,6-Difluoro-3-methyl-1H-indazole, thereby fostering a culture of safety and sustainability in research and development.
Handling
Personal protective equipment for handling 4,6-Difluoro-3-methyl-1H-indazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,6-Difluoro-3-methyl-1H-indazole in a laboratory setting. It is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,6-Difluoro-3-methyl-1H-indazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment
4,6-Difluoro-3-methyl-1H-indazole is classified with several hazards, necessitating the use of appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some sources also indicate that it may cause an allergic skin reaction.
Weigh the necessary amount of the compound carefully in a fume hood.
If the compound needs to be dissolved, add the solvent slowly to the solid to minimize dust generation.
Avoid all personal contact, including inhalation.[5]
Do not eat, drink, or smoke when using this product.
4. In Case of Exposure:
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1] Take off immediately all contaminated clothing.
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] Remove contact lenses if present and easy to do.[1]
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Disposal Plan
Collect waste material in a suitable, closed, and labeled container for disposal.[1][3]
Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.